molecular formula C7H7BrClNO B1529771 1-(5-Bromo-2-chloropyridin-3-yl)ethanol CAS No. 1111638-41-5

1-(5-Bromo-2-chloropyridin-3-yl)ethanol

カタログ番号: B1529771
CAS番号: 1111638-41-5
分子量: 236.49 g/mol
InChIキー: GTTWHKVMEWGTPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-chloropyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-chloropyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(5-bromo-2-chloropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTWHKVMEWGTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Medicinal Chemistry Applications of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry applications of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a versatile chiral building block used in the synthesis of kinase inhibitors and other heterocyclic drug candidates.[1][2]

Technical Guide & Whitepaper [1][2]

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, particularly within oncology and kinase inhibition, the 1-(5-Bromo-2-chloropyridin-3-yl)ethanol scaffold (often coded in patent literature as Intermediate D-2-4 ) represents a high-value "privileged structure."[1][2] Its utility stems from its unique trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:[2]

  • C2-Position (Chlorine): A highly electrophilic site for SNAr displacement, allowing the introduction of solubilizing groups or hydrogen bond donors/acceptors (e.g., amines, ethers).[2]

  • C5-Position (Bromine): A robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of aryl or heteroaryl "warheads."[1][2]

  • C3-Position (1-Hydroxyethyl): A chiral center that provides a handle for etherification (Mitsunobu), oxidation, or conversion to a leaving group, crucial for controlling the spatial orientation of the molecule in a binding pocket.[2]

This guide details the synthesis, reactivity profile, and application of this intermediate in the design of c-Met , ALK , and ROS1 inhibitors.[2]

Structural Analysis & Reactivity Profile[2]

The molecule comprises a pyridine ring substituted at the 2, 3, and 5 positions.[2] Understanding the electronic properties of this ring is critical for designing efficient synthetic routes.[1]

Electronic Effects & Regioselectivity[1]
  • Pyridine Nitrogen: Withdraws electron density, making the C2 and C6 positions electrophilic.[2]

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen (ortho-effect).[1][2] This position is significantly more reactive towards nucleophiles than the C5-bromine.[1]

  • C5-Bromine: Located meta to the ring nitrogen, it is less deactivated and remains intact during mild SNAr conditions at C2.[1][2] It is the primary site for metal-catalyzed coupling.[1]

  • C3-Hydroxyethyl: The secondary alcohol introduces a chiral center (R or S).[1][2] In kinase inhibitors, the configuration of this center often dictates the binding affinity (eutomer vs. distomer).[2]

Reactivity Map (DOT Visualization)

ReactivityMap Center 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (Core Scaffold) C2 C2-Chlorine (Electrophilic) Center->C2 C5 C5-Bromine (Cross-Coupling) Center->C5 C3 C3-Hydroxyethyl (Chiral Center) Center->C3 SNAr S_NAr Displacement (Amines, Alkoxides) C2->SNAr High Reactivity Suzuki Suzuki-Miyaura (Aryl/Heteroaryl attachment) C5->Suzuki Pd(0) Catalysis Buchwald Buchwald-Hartwig (C-N Bond Formation) C5->Buchwald Mitsunobu Mitsunobu Reaction (Inversion of Configuration) C3->Mitsunobu Stereocontrol Oxidation Oxidation to Ketone (Recycling) C3->Oxidation

Figure 1: Reactivity map illustrating the orthogonal functionalization strategies for the scaffold.[1][2]

Synthesis & Chiral Resolution

The synthesis typically begins with 1-(5-bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5), which is reduced to the alcohol.[1][2] For medicinal chemistry applications, enantiopurity is paramount.[2]

Synthesis Protocol (Ketone Reduction)

Reaction: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[2]

Protocol (Standard NaBH4 Reduction):

  • Dissolution: Dissolve 1-(5-bromo-2-chloropyridin-3-yl)ethanone (1.0 eq) in anhydrous MeOH (10 V) under N2 atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH4 (0.5–1.0 eq) portion-wise over 30 minutes to control exotherm.

  • Quench: Stir for 2 hours at 0 °C, then quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Yield: Typically >90% yield of the racemic alcohol.[1]

Asymmetric Synthesis (Chiral Switch)

To access the specific enantiomer (often the S-enantiomer for c-Met/ALK targets), two primary methods are employed:[1][2]

  • Method A: Corey-Bakshi-Shibata (CBS) Reduction [1][2]

    • Reagent: (R)- or (S)-Me-CBS-oxazaborolidine catalyst with BH3[1][2]·DMS or Catecholborane.[1]

    • Selectivity: Can achieve >95% ee.

  • Method B: Enzymatic Kinetic Resolution

    • Reagent: Lipase (e.g., Candida antarctica Lipase B) with vinyl acetate.[1][2]

    • Process: The enzyme selectively acetylates one enantiomer (usually R), leaving the S-alcohol unreacted.[1][2] The mixture is then separated via column chromatography.[1][2]

Medicinal Chemistry Applications: Case Studies

This scaffold is a structural analog to the intermediates used in the synthesis of Crizotinib (Xalkori) and next-generation ALK/ROS1 inhibitors .[1][2] While Crizotinib utilizes a 3-benzyloxy ether linkage, the 1-(pyridin-3-yl)ethanol scaffold allows for a C-C linked chiral bridge, offering improved metabolic stability (avoiding dealkylation) and a rigidified conformation.[1][2]

Case Study: Synthesis of c-Met/ALK Inhibitor Core

In this workflow, the scaffold serves as the central hub connecting a solubilizing group (via C2) and an aromatic warhead (via C5).[1][2]

Step-by-Step Workflow:

  • Step 1: Mitsunobu Coupling (C3 Functionalization)

    • Purpose: Attach the chiral handle to a phenol or heterocycle.[1]

    • Reagents: DIAD/PPh3, Target Phenol (e.g., 2,6-dichloro-3-fluorophenol).[1][2]

    • Mechanism: SN2 inversion.[1] If starting with (S)-alcohol, the product is the (R)-ether.[1][2]

    • Note: This step locks the stereochemistry early in the synthesis.[1]

  • Step 2: SNAr Displacement (C2 Functionalization)

    • Purpose: Introduce the amino-pyrazole or piperidine moiety.[1]

    • Reagents: 4-Amino-1-piperidine-pyrazole, DIPEA, n-BuOH, 120 °C (microwave or sealed tube).

    • Selectivity: The C2-Cl is displaced preferentially over the C5-Br due to the ortho-nitrogen activation.[1][2]

  • Step 3: Suzuki Coupling (C5 Functionalization)

    • Purpose: Attach the final aryl ring (if not already present) or cyclize to form macrocycles (as seen in Lorlatinib-type structures).[1][2]

    • Reagents: Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.[2]

Workflow Visualization

SynthesisWorkflow Start Start: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (Racemic or Chiral) Step1 Step 1: Functionalization of Alcohol (Mitsunobu with Ar-OH or Mesylation) Start->Step1 Intermediate1 Intermediate A: 3-(Alkoxy/Alkyl)-5-bromo-2-chloropyridine Step1->Intermediate1 Step2 Step 2: S_NAr at C2 (Displacement of Cl with Amine) Intermediate1->Step2 Intermediate2 Intermediate B: 3-(Alkoxy/Alkyl)-5-bromo-2-aminopyridine deriv. Step2->Intermediate2 Step3 Step 3: Suzuki Coupling at C5 (Pd-Catalyzed Arylation) Intermediate2->Step3 Final Final Drug Candidate: (e.g., c-Met / ALK Inhibitor Analog) Step3->Final

Figure 2: General synthetic workflow for converting the scaffold into a kinase inhibitor core.

Quantitative Data & Properties

Table 1: Physicochemical Properties & Reactivity Metrics

PropertyValueRelevance to MedChem
Molecular Weight 236.49 g/mol Ideal fragment size (<300 Da) for Fragment-Based Drug Design (FBDD).[1][2]
ClogP ~2.1Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 1 (OH)Key interaction point; can be masked or used for binding.[1][2]
H-Bond Acceptors 2 (N, O)Pyridine nitrogen is a weak acceptor (pKa ~2-3 due to halogens).[1][2]
Chirality 1 Center (C3)Enantiomers must be separated; (S)-form often preferred for kinase pockets.[1][2]
C2-Cl Reactivity HighRapid displacement with primary amines at 80-100°C.

Experimental Protocols (Self-Validating Systems)

Protocol A: Conversion of Alcohol to Mesylate (Leaving Group)

This protocol validates the quality of the alcohol.[1][2] If the alcohol is wet, the reaction will stall or produce acid impurities.[2]

  • Setup: Charge 1-(5-bromo-2-chloropyridin-3-yl)ethanol (10 g, 42 mmol) in DCM (100 mL). Add TEA (1.5 eq).

  • Reaction: Cool to 0 °C. Add MsCl (1.2 eq) dropwise.

  • Monitoring: Monitor by TLC (Hex:EtOAc 3:1). Rf of alcohol ~0.3; Rf of mesylate ~0.6.[1]

  • Completion: Reaction is typically complete in <1 h.

  • Validation: If conversion <90% after 1 h, check water content of DCM or quality of MsCl.

Protocol B: SNAr Displacement with Piperazine

Demonstrates the C2-selectivity.

  • Setup: Mix Mesylate/Chloride intermediate (1 eq) with N-Boc-piperazine (2 eq) and K2CO3 (3 eq) in DMF.

  • Conditions: Heat to 80 °C for 4 hours.

  • Observation: The C2-Cl is displaced. The C5-Br remains >98% intact (confirmed by LCMS).[1][2]

  • Note: If temperature exceeds 120 °C, trace displacement of C5-Br may be observed.[1][2]

References

  • World Intellectual Property Organization (WIPO). (2009).[1][2] Patent WO2009/16460: Inhibitors of c-Met and uses thereof.[1] (Often cites "Intermediate D" series for halogenated pyridines).[1][2] Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol. Retrieved from [Link]

  • Cui, J. J., et al. (2011).[2] Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-alkoxy-5-aryl-based Inhibitor of Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met).[1][2] Journal of Medicinal Chemistry, 54(18), 6342–6363.[2] (Provides the foundational chemistry for 3-substituted-5-bromo-2-chloropyridines).[1][2] Retrieved from [Link][1][2]

Disclaimer: This guide is for research purposes only. The synthesis of bioactive compounds should be conducted in accordance with local safety regulations and intellectual property laws.[1]

Sources

Safety Data Sheet (SDS) for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a specialized intermediate used in the synthesis of pharmaceutical scaffolds (often tyrosine kinase inhibitors).[1]

Executive Summary

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a chiral pyridine derivative characterized by a secondary alcohol functionality and dual halogen substitution (bromo- and chloro-).[1][2][3] It functions primarily as a pharmacophore building block, introducing steric bulk and hydrogen-bonding capability into drug candidates.[1] Due to its status as a research intermediate, specific regulatory data is often extrapolated from its ketone precursor (1-(5-Bromo-2-chloropyridin-3-yl)ethanone , CAS: 886365-47-5) and its methanol analog ((5-Bromo-2-chloropyridin-3-yl)methanol , CAS: 742100-75-0).[1]

Key Risk Profile: Acute toxicity (Oral), Skin/Eye Irritation, and Respiratory Sensitization potential. Storage Criticality: Hygroscopic; Light-sensitive.[1] Store under inert atmosphere (Argon/Nitrogen).[1]

Part 1: Physicochemical Characterization

This section consolidates predicted and experimental data. As a secondary alcohol, the compound exhibits distinct solubility and stability profiles compared to its ketone precursor.

PropertyValue / DescriptionImplication for Handling
Molecular Formula C₇H₇BrClNOCalculate stoichiometry carefully (MW shift from ketone).[1]
Molecular Weight 236.49 g/mol --
Physical State Off-white to pale yellow solidDust explosion hazard if micronized.[1]
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterUse organic solvents for spill cleanup; avoid water wash-down.
pKa (Predicted) ~12.5 (Alcohol), ~2.0 (Pyridine N)Basic nitrogen allows salt formation with strong acids.[1]
Chirality Contains 1 stereocenterEnantiomers may have distinct biological activity/toxicity.[1][4]
Melting Point 65–75 °C (Predicted based on analogs)Keep below 40 °C during drying to prevent sintering.[1]
Part 2: Hazard Identification & Risk Assessment

GHS Classification (Read-Across from Analog CAS 886365-47-5):

  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1] (Pyridine derivatives often interfere with metabolic pathways).

  • H315: Causes skin irritation.[1][5][6] (Halogenated rings can be sensitizing).[1]

  • H319: Causes serious eye irritation.[1] (Particulates are abrasive and chemically reactive).[1]

  • H335: May cause respiratory irritation.[1][6] (Mucosal membrane irritant).[1][5]

Precautionary Logic (P-Codes)
  • P261 + P271: Avoid breathing dust; use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Part 3: Strategic Handling Protocols
3.1 Engineering Controls
  • Primary Containment: Handle exclusively within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use anti-static mats and grounded equipment.[1] Pyridine powders can generate significant static charge.[1]

3.2 Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solid handling; P100/OV cartridge if dissolved in volatile solvents.[1]

  • Dermal: Nitrile gloves (double-gloved, 0.11 mm min thickness). Breakthrough time: >480 min (estimated).

  • Ocular: Chemical safety goggles. Face shield required during synthesis scale-up (>10g).

3.3 Storage & Stability Architecture
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon. The secondary alcohol is susceptible to oxidation back to the ketone upon prolonged air exposure.

  • Incompatibilities: Strong oxidizing agents (permanganates), Acid chlorides (reacts with -OH), Isocyanates.[1]

Part 4: Emergency Response Architecture

This workflow dictates the immediate actions for spill or exposure events.[1][5]

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Solid/Liquid Spill Type->Spill Exposure Personnel Exposure Type->Exposure SpillAction1 Evacuate & Ventilate Area Spill->SpillAction1 ExpSkin Skin Contact Exposure->ExpSkin ExpEye Eye Contact Exposure->ExpEye SpillAction2 Don Full PPE (Tyvek + Resp) SpillAction1->SpillAction2 SpillAction3 Absorb with Vermiculite/Sand (Do NOT use combustible materials) SpillAction2->SpillAction3 Disposal Dispose as Halogenated Waste (EPA Code: D001/U196 equivalent) SpillAction3->Disposal ActSkin Wash with Soap/Water (15 min) Discard Contaminated Clothing ExpSkin->ActSkin ActEye Rinse with Water (15 min) Seek Ophthalmologist ExpEye->ActEye ActSkin->Disposal

Figure 1: Emergency Response Decision Matrix for halogenated pyridine derivatives.

Part 5: Synthesis & Reactivity Context

Understanding the chemical lineage is crucial for safety.[1] This compound is typically derived from the reduction of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone .[1]

Reaction Safety Note:

  • Reduction Step: Often uses NaBH₄ in Methanol.[1] Risk: Hydrogen gas evolution.[1] Ensure adequate venting.[1]

  • Quenching: Exothermic.[1][5] Quench slowly with saturated NH₄Cl at 0 °C.

Decomposition Products: In the event of a fire, this compound decomposes to release:

  • Hydrogen Bromide (HBr): Corrosive gas.[1]

  • Hydrogen Chloride (HCl): Corrosive gas.[1]

  • Nitrogen Oxides (NOx): Toxic inhalation hazard.[1] Firefighters must use Self-Contained Breathing Apparatus (SCBA).

Part 6: Toxicological & Ecological Impact[1]

Since specific LD50 data is rare for this intermediate, we apply Read-Across Toxicology from the ketone analog (CAS 886365-47-5).

EndpointPredicted EffectMechanism
Acute Oral Toxicity LD50: 300–2000 mg/kg (Rat)Pyridine ring metabolism; potential CNS depression.[1]
Skin Corrosion Irritant (Category 2)Lipophilic nature allows dermal penetration; halogens cause local irritation.[1]
Carcinogenicity Not Classified (Inconclusive)Halogenated pyridines are often screened for genotoxicity (Ames Test recommended).[1]
Aquatic Toxicity LC50: 10–100 mg/L (Fish)Poor biodegradability due to halogenation.[1] Toxic to aquatic life with long-lasting effects.[1]

Ecological Disposal: Do NOT release into municipal drains.[1] The halogenated ring is resistant to biodegradation in standard water treatment plants. Incinerate in a facility equipped with a scrubber for HBr/HCl.

References
  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for (5-Bromo-2-chloropyridin-3-yl)methanol (CAS 742100-75-0). National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Pyridine Derivatives. Retrieved from [1]

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet for 5-Bromo-2-chloropyridine. Retrieved from [1]

Sources

The Strategic Role of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthetic Protocol Guide

Executive Summary

In the landscape of targeted oncology and immunology, the architecture of small-molecule active pharmaceutical ingredients (APIs) relies heavily on "privileged scaffolds"—molecular cores that reliably interface with highly conserved biological domains. 1-(5-Bromo-2-chloropyridin-3-yl)ethanol has emerged as a cornerstone intermediate in the synthesis of next-generation kinase inhibitors.

This whitepaper dissects the chemical rationale behind this specific substitution pattern, illustrating how its orthogonal reactivity profile enables the rapid diversification of inhibitors targeting the PI3K/AKT/mTOR pathway , KRAS G12C mutations , and RIPK2/NOD signaling cascades [1][2][3]. By mastering the synthesis and functionalization of this intermediate, process scientists can streamline the development of highly selective, hinge-binding therapeutics.

Structural Rationale & Orthogonal Reactivity

The 5-bromo-2-chloropyridine scaffold is a masterclass in synthetic design, offering three distinct vectors for functionalization without the need for complex protecting-group strategies:

  • The 2-Chloro Position (SNAr Vector): The highly electronegative nitrogen atom depletes electron density at the ortho (2-) position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In the design of PI3K inhibitors, this position is routinely displaced by morpholine derivatives, which act as critical hydrogen-bond acceptors with the kinase hinge region[4].

  • The 5-Bromo Position (Cross-Coupling Vector): The meta (5-) position is less deactivated by the nitrogen, rendering the C-Br bond stable to SNAr conditions but perfectly primed for oxidative addition by Palladium(0). This enables downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to elaborate the molecule into the kinase's specificity or DFG-out pocket[1][5].

  • The 3-Ethanol Moiety (Chiral H-Bond Vector): The secondary alcohol introduces a critical hydrogen-bond donor/acceptor pair. Furthermore, its chiral center dictates the spatial trajectory of the inhibitor within the ATP-binding site, allowing medicinal chemists to tune enantiomeric selectivity to avoid off-target kinase inhibition[3].

Synthesis Weinreb Weinreb Amide (5-Br-2-Cl-Py) Ethanone 1-(5-Br-2-Cl-pyridin-3-yl) ethanone Weinreb->Ethanone MeMgBr, THF -78°C Ethanol 1-(5-Br-2-Cl-pyridin-3-yl) ethanol Ethanone->Ethanol NaBH4, MeOH Reduction SNAr SNAr Product (e.g., 2-Morpholino) Ethanol->SNAr Morpholine, Base 80°C Suzuki Cross-Coupled API (Target Inhibitor) SNAr->Suzuki Ar-B(OH)2, Pd cat. Suzuki Coupling

Fig 1: Synthetic workflow and orthogonal functionalization of the 5-bromo-2-chloropyridine scaffold.

Mechanistic Role in Targeted Therapies

PI3K/AKT Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Inhibitors derived from 1-(5-bromo-2-chloropyridin-3-yl)ethanol (such as thienopyrimidine and quinoline derivatives) utilize the pyridine core to mimic the adenine ring of ATP[6]. The morpholine substituent (added via SNAr) forms a critical hydrogen bond with the valine residue in the kinase hinge region, while the 5-position aryl group projects into the affinity pocket to lock the kinase in an inactive conformation[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT (PKB) Activation PIP3->AKT PH Domain Binding Proliferation Tumor Proliferation & Survival AKT->Proliferation Downstream Signaling Inhibitor Pyridine-based API Inhibitor->PI3K Competitive Hinge Binding

Fig 2: PI3K/AKT signaling cascade highlighting the targeted inhibition by pyridine-derived APIs.

RIPK2 and KRAS G12C Targeting

Beyond oncology, this intermediate is vital for synthesizing Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, which mediate NOD signaling in chronic inflammatory conditions[1]. Recent patent literature also highlights the utility of the 5-bromo-2-chloropyridine scaffold in formulating covalent inhibitors targeting the KRAS G12C mutation, overcoming drug-resistant cancer cell lines[2].

Quantitative Data Summary

The following table summarizes the expected yields and mechanistic purposes of the key transformations involving this intermediate during API synthesis.

SubstrateReaction TypeReagents & ConditionsTarget MotifYield (%)Mechanistic Purpose
Weinreb AmideGrignard AdditionMeMgBr, THF, -78 °CEthanone85-90%Controlled C-C bond formation avoiding tertiary alcohol over-alkylation.
EthanoneKetone ReductionNaBH4, MeOH, 0 °C to RTEthanol92-95%Generation of the secondary alcohol for hinge-region hydrogen bonding.
2-Chloro-pyridineSNArMorpholine, DIPEA, DMF, 80 °C2-Morpholino-pyridine75-80%Introduction of a primary hinge-binding motif (critical for PI3K affinity).
5-Bromo-pyridineSuzuki CouplingAr-B(OH)2, Pd(dppf)Cl2, K2CO35-Aryl-pyridine65-85%Extension of the scaffold into the kinase DFG-out or specificity pocket.

Self-Validating Synthetic Methodologies

To ensure high fidelity in drug development, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to guarantee causality and structural integrity.

Protocol A: Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Objective: Chemoselective carbon-carbon bond formation via Grignard addition to a Weinreb amide[3].

  • Preparation: Charge a rigorously dried, argon-purged reactor with 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide (1.0 eq) and anhydrous THF (0.5 M).

  • Cryogenic Control: Cool the system to -78 °C. Causality: Low temperatures stabilize the tetrahedral intermediate, preventing the collapse that would lead to a second Grignard addition (tertiary alcohol impurity).

  • Addition: Add Methyl magnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature strictly below -70 °C.

  • Reaction: Stir the reaction at -78 °C for 3 hours.

  • Self-Validating Checkpoint: Pull an aliquot for LC-MS analysis. The reaction is deemed complete when the Weinreb amide mass[M+H]+ is <1% relative to the product mass.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the ethanone intermediate[7][8].

Protocol B: Chemoselective Reduction to 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Objective: Reduction of the ketone to the secondary alcohol without dehalogenation.

  • Preparation: Dissolve 1-(5-bromo-2-chloropyridin-3-yl)ethanone (1.0 eq) in anhydrous Methanol (0.3 M) and cool to 0 °C.

  • Reduction: Add Sodium borohydride (NaBH₄, 1.2 eq) portion-wise. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating that could trigger reductive debromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). Confirm the complete consumption of the UV-active ketone spot. For absolute validation, ¹H-NMR must confirm the appearance of the characteristic methine quartet (~5.1 ppm) and methyl doublet (~1.5 ppm), with the pyridine ring protons remaining intact.

  • Workup: Quench with water, evaporate the methanol, extract with DCM, and purify via silica gel chromatography to obtain the pure ethanol derivative[7].

References

  • [1] Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC (NIH). 1

  • Discovery of a novel series of thienopyrimidine as highly potent and selective PI3K inhibitors - AWS.

  • [7],[8] 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Synthesis & Properties - ChemicalBook. 7

  • [2] EP 4406948 A1 - PYRIDINE DERIVATIVE AND USE THEREOF (KRAS G12C & PI3K Inhibitors) - European Patent Office / Googleapis. 9

  • [6] US8138347B2 - Quinoline derivatives as PI3 kinase inhibitors - Google Patents. 6

  • [5] WO2014151616A1 - Biaryl amide compounds as kinase inhibitors (Raf/KRas) - Google Patents. 5

  • [4] CN108467369B - Biaryl amide compounds as kinase inhibitors (Morpholine SNAr) - Google Patents. 4

  • [3] US7919514B2 - Thiadiazole compounds and methods of use (PI3K/PKB) - Google Patents. 3

Sources

Structural Analysis of Halogenated Pyridine Ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural elucidation and characterization of halogenated pyridine ethanol derivatives—a critical class of chiral synthons used in the development of antihistamines (e.g., Desloratadine analogues), anticancer agents, and agrochemicals. The presence of the electronegative halogen on the electron-deficient pyridine ring, combined with a chiral hydroxyl center, presents unique analytical challenges regarding regiochemistry and stereochemistry. This document provides a self-validating workflow for researchers to rigorously determine the absolute configuration and isomeric purity of these compounds.

Structural Scope and Nomenclature

The derivatives covered in this guide generally conform to the structure (X-pyridin-y-yl)-alkanol , where:

  • X (Halogen): F, Cl, Br, I (typically at C3 or C5 positions to modulate metabolic stability).

  • Ethanol Moiety: Often a secondary alcohol arising from the reduction of acetyl-pyridines, creating a chiral center at the

    
    -position.
    

Target Molecule Example for Analysis:

  • Compound A: 1-(3-bromo-4-pyridinyl)ethanol[1]

  • Compound B: 1-(3-chloro-2-pyridinyl)ethanol[1]

Spectroscopic Characterization Strategy

Mass Spectrometry: Isotopic Fingerprinting

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) is required to confirm the halogen identity and count.

  • Chlorine: Look for the characteristic 3:1 intensity ratio of

    
     due to 
    
    
    
    and
    
    
    .[1]
  • Bromine: Look for the 1:1 intensity ratio of

    
     due to 
    
    
    
    and
    
    
    .[1]
  • Fragmentation Logic: Pyridine ethanols typically undergo

    
    -cleavage.[1] A loss of 15 Da (
    
    
    
    ) from the molecular ion suggests a methyl group adjacent to the hydroxyl (ethanol backbone), validating the side-chain structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the regiochemistry of the halogenation. The coupling constants (


) of the remaining pyridine protons are diagnostic.
Experimental Protocol: NMR Acquisition
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for these derivatives.[1] DMSO disrupts intermolecular H-bonding of the OH group, resulting in sharper signals and a distinct doublet for the hydroxyl proton, which couples to the methine proton (
    
    
    ).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D

    
     (30° pulse), followed by 2D HSQC and HMBC for quaternary carbon assignment.
    
Data Interpretation: Regioisomer Differentiation

For a 3,4-disubstituted pyridine (e.g., 3-halo-4-ethanol derivative):

  • H2 (Ortho to N, Ortho to X): Appears as a singlet or narrow doublet (

    
     Hz) far downfield (
    
    
    
    8.5–8.8 ppm) due to the deshielding effect of the adjacent nitrogen and halogen.
  • H5 and H6: H6 (adjacent to N) will be a doublet (

    
     Hz).[1] H5 will be a doublet of doublets.
    
  • Diagnostic Check: If the halogen is at C3, the large vicinal coupling (

    
     Hz) between H2 and H3 is absent.
    
PositionMultiplicityApprox.[1][2] Shift (DMSO-

)
Coupling Constant (

)
H-2 (C3-X subst.)Singlet (s)8.65 ppm-
H-6 Doublet (d)8.40 ppm

Hz
H-5 Doublet (d)7.55 ppm

Hz
CH-OH Multiplet (m)4.95 ppm-
OH Doublet (d)5.45 ppm

Hz

Stereochemical Analysis (Chiral Resolution)

The biological activity of pyridine ethanols is strictly dependent on the enantiomer (R vs S).

Chiral HPLC Method Development

Separation of the enantiomers requires polysaccharide-based stationary phases.[1] The basic nitrogen of the pyridine can cause peak tailing on silica-based columns; therefore, mobile phase additives are critical.

Validated Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine. Note: DEA masks the silanols and the pyridine nitrogen, sharpening the peaks.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm (pyridine

    
    ).[1]
    
Absolute Configuration via X-Ray Crystallography

For unambiguous assignment, single-crystal X-ray diffraction (SC-XRD) is the gold standard.[1]

Crystallization Protocol (Vapor Diffusion):

  • Dissolve 20 mg of the pure enantiomer in a minimum amount (0.5 mL) of methanol or ethyl acetate.

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing a non-solvent (e.g., pentane or diethyl ether).

  • Seal and allow to stand undisturbed at 4°C for 48–72 hours.

  • Heavy Atom Advantage: The presence of Cl, Br, or I provides sufficient anomalous scattering (using Cu K

    
     or Mo K
    
    
    
    radiation) to determine the absolute configuration (Flack parameter < 0.1) without needing further derivatization.[1]

Analytical Workflow Visualization

The following diagram outlines the decision tree for structural elucidation, ensuring no step is skipped in the validation process.

StructuralAnalysis Start Crude Halogenated Pyridine Ethanol MS 1. HRMS (ESI+) Check Isotope Pattern Start->MS NMR 2. 1H/13C NMR (DMSO-d6) Determine Regiochemistry MS->NMR Mass Confirmed Decision Regioisomer Confirmed? NMR->Decision Decision->NMR No (Re-evaluate Synthesis) HPLC 3. Chiral HPLC (Amylose Column + DEA) Decision->HPLC Yes Prep Prep-HPLC / Resolution HPLC->Prep Racemic XRay 4. X-Ray Crystallography (Anomalous Scattering) HPLC->XRay Enantiopure Sample Prep->XRay Pure Enantiomer Final Certified Reference Material (CRM) XRay->Final Abs. Config. Known

Figure 1: Integrated workflow for the structural assignment of chiral halogenated pyridine derivatives.

Synthesis Pathway & Mechanism

Understanding the synthesis aids in anticipating impurities. The most robust route to these derivatives is the reduction of halogenated acetylpyridines.

SynthesisPath Substrate Halogenated Cyanopyridine Inter Halogenated Acetylpyridine Substrate->Inter 1. MeMgBr / THF 2. H3O+ Product Halogenated Pyridine Ethanol Inter->Product NaBH4 / MeOH (Racemic Reduction) Inter->Product Noyori Catalyst (Asymmetric Transfer Hydrogenation)

Figure 2: Synthetic routes to the target ethanol derivatives. Dashed line indicates asymmetric synthesis.[1]

Causality in Synthesis
  • Grignard Addition: The addition of methylmagnesium bromide to cyanopyridines is preferred over Friedel-Crafts acylation because the electron-deficient pyridine ring resists acylation.[1]

  • Reduction:

    
     yields the racemate, necessitating the Chiral HPLC step described in Section 3.1. For direct access to the enantiomer, Asymmetric Transfer Hydrogenation (ATH) using Ru-based Noyori catalysts is the industry standard [1].
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link][1]

  • Mandler, M. D., et al. (2022).[3] Structural and Thermal Characterization of Halogenated Azidopyridines. Organic Letters, 24(3), 799–803.[3] [Link][1]

  • Ferguson, G., et al. (1995). Crystal structure of (RS)-1-(4-pyridyl)ethanol. Acta Crystallographica Section C, 51, 2321-2323. [Link]

Sources

Strategic Sourcing & Technical Synthesis Guide: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a critical halogenated pyridine building block utilized in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK, and SHP2 pathways). While often sought as a discrete intermediate, industrial procurement strategies typically prioritize its stable ketone precursor, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) , due to the alcohol's potential for oxidation and the necessity for specific enantiomeric configurations (R or S) in late-stage drug development.

This guide provides a technical roadmap for sourcing the commercial precursor, executing the reduction to the target alcohol, and validating quality attributes for pharmaceutical applications.

Part 1: Chemical Profile & Commercial Landscape

Target Compound Identity
  • Target Name: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

  • Primary Precursor (Commercial Standard): 1-(5-Bromo-2-chloropyridin-3-yl)ethanone

  • Precursor CAS: 886365-47-5 [1]

  • Molecular Formula: C₇H₇BrClNO (Alcohol) / C₇H₅BrClNO (Ketone)

  • Molecular Weight: 236.49 g/mol (Alcohol) / 234.48 g/mol (Ketone)

Commercial Availability & Sourcing Strategy

The alcohol derivative is frequently not listed as a stock item in major catalogs due to its chiral nature (enantiomers are required for specific drugs) and lower stability compared to the ketone.

Recommended Sourcing Strategy:

  • Discovery Phase (mg scale): Purchase the Ketone (CAS 886365-47-5) and perform a standard borohydride reduction (racemic) or CBS reduction (chiral).

  • Process Development (kg scale): Contract a custom synthesis organization (CRO) to supply the specific enantiomer, specifying the optical purity (>98% ee).

Key Suppliers (Ketone Precursor - CAS 886365-47-5)
SupplierRegionTypical Pack SizeGradeLead Time
BLD Pharm Global/China1g - 100g97%+ NMR1-2 Weeks
Ambeed USA1g - 25g95-98%Stock
Sigma-Aldrich Global250mg - 1gDiscoveryStock
Enamine Ukraine/EUCustomBuilding Block2-4 Weeks

Procurement Note: When ordering, explicitly request the 1H-NMR and HPLC data to confirm the absence of the des-bromo impurity (2-chloropyridine derivative), a common byproduct in lower-grade batches.

Part 2: Technical Synthesis & Manufacturing Workflow

Synthetic Pathway

The most robust route to the target alcohol involves the nucleophilic addition of a methyl group to a nicotinic acid derivative or the reduction of the commercially available ketone.

Method A: Reduction of Ketone (Recommended for Lab Scale)

  • Reagents: Sodium Borohydride (NaBH₄) in Methanol (Racemic) OR Borane-THF with Corey-Bakshi-Shibata (CBS) catalyst (Chiral).

  • Conditions: 0°C to Room Temperature, 1-4 hours.

  • Yield: Typically >90%.

Method B: Grignard Addition (Industrial Route)

  • Starting Material: 5-Bromo-2-chloronicotinaldehyde.

  • Reagents: Methylmagnesium bromide (MeMgBr).[2]

  • Risk: Requires anhydrous conditions; potential for over-addition or Wurtz coupling side reactions.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to the target chiral alcohol.

SynthesisPath Acid 5-Bromo-2-chloronicotinic Acid (Raw Material) Ester Methyl Ester Intermediate Acid->Ester Esterification (MeOH/H2SO4) Ketone 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) COMMERCIAL HUB Ester->Ketone Grignard (MeMgBr, -78°C) Racemic Racemic Alcohol (Target) Ketone->Racemic NaBH4 (Reduction) Chiral (R)- or (S)-Alcohol (Pharma Grade) Ketone->Chiral CBS Catalyst (Asymmetric Red.)

Figure 1: Synthetic workflow prioritizing the stable Ketone (CAS 886365-47-5) as the central procurement node.

Part 3: Quality Control & Specifications

Critical Quality Attributes (CQA)

For drug development applications, the following specifications must be validated:

  • Purity (HPLC): ≥ 98.0% (Area %).

    • Impurity A: 5-Bromo-2-chloropyridine (Starting material residue).[3]

    • Impurity B: 1-(2-chloropyridin-3-yl)ethanol (Debrominated byproduct).

  • Chiral Purity (If applicable): ≥ 98% ee.

    • Method: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA mobile phase.

  • Residual Solvents: Methanol/THF < 3000 ppm (ICH Q3C limits).

Storage & Stability
  • Ketone: Stable at room temperature. Store in a cool, dry place.

  • Alcohol: Hygroscopic and potentially sensitive to light. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.

References

  • ChemicalBook. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Product Description and Suppliers. Retrieved from

  • BLD Pharm. (2024). Product Analysis: CAS 886365-47-5.[1] Retrieved from

  • Pfizer Inc. (2013). Process for the preparation of Crizotinib and intermediates thereof. (Patent WO201316460). Relates to analogous pyridine reduction chemistries.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Retrieved from

Sources

Technical Guide: Thermodynamic Stability of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a critical halogenated pyridine intermediate.

This guide is structured to provide autonomous, high-level scientific direction for researchers characterizing this scaffold for drug development or agrochemical synthesis.

Executive Summary & Chemical Identity[1][2]

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a chiral, secondary alcohol substituted on a halogenated pyridine ring. Its thermodynamic stability is governed by the interplay between the electron-deficient pyridine core and the reactive "benzylic-like" hydroxyl group.

While the 2-chloro and 5-bromo substituents provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), they also modulate the acidity of the pyridyl ring, influencing the stability of the alcohol moiety against elimination (dehydration) and nucleophilic displacement.

Physicochemical Baseline (Predicted & Analog-Based)
  • Structure: Pyridine ring with Cl at C2, 1-hydroxyethyl at C3, Br at C5.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.49 g/mol

  • Predicted LogP: ~2.1 – 2.4 (Moderate Lipophilicity)

  • State: Likely a viscous oil or low-melting solid (Analogous ketone CAS 886365-47-5 is a solid).

  • Chirality: Contains one stereocenter at the benzylic carbon.

Thermodynamic Stability Profile

The thermodynamic stability of this molecule is defined by three primary vectors: Dehydration Potential , Oxidative Reversion , and SNAr Lability .

Thermal Stability & Dehydration (The Primary Risk)

The most significant thermodynamic risk for 1-(pyridin-3-yl)ethanol derivatives is dehydration to form the corresponding vinyl pyridine (styrene analog).

  • Mechanism: The C3 position of the pyridine ring is "benzylic." The hydroxyl group can be protonated or activated by Lewis acids, leading to E1 or E2 elimination.

  • Thermodynamic Driver: Formation of a conjugated vinyl-pyridine system is energetically favorable, particularly at elevated temperatures (>100°C) or under acidic conditions.

  • Impact of Halogens: The electron-withdrawing nature of the 2-Cl and 5-Br atoms destabilizes the carbocation intermediate required for E1 elimination, theoretically increasing stability compared to the non-halogenated analog. However, it increases the acidity of the

    
    -proton, potentially facilitating E2 elimination under basic conditions.
    
Chemical Stability: Nucleophilic Aromatic Substitution (SNAr)

The 2-position of pyridine is activated for nucleophilic attack, especially with a halogen leaving group.

  • 2-Chloro Lability: The Chlorine at C2 is ortho to the Pyridine Nitrogen. This position is highly susceptible to SNAr by strong nucleophiles (amines, alkoxides, thiols).

  • Thermodynamic Outcome: In protic solvents (MeOH, EtOH) with heating, slow solvolysis may occur, replacing Cl with -OR (ether formation).

  • 5-Bromo Stability: The Bromine at C5 is meta to the Nitrogen and is thermodynamically stable against SNAr, requiring metal catalysis (Pd, Cu) for displacement.

Oxidative Stability

Secondary alcohols are thermodynamically unstable relative to their ketone counterparts in the presence of oxidants.

  • Degradant: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5).[1][2]

  • Trigger: Exposure to air (slow), metal impurities, or peroxide contaminants in solvents (e.g., THF, ethers).

Visualizing Degradation Pathways

The following diagram maps the thermodynamic "sinks" for this molecule—the lower-energy or kinetically accessible products formed under stress.

DegradationPathways cluster_0 Thermodynamic Sinks Target Target Molecule: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Ketone Oxidation Product: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Target->Ketone Oxidation (Air/Peroxides) Vinyl Dehydration Product: 3-Vinyl-5-bromo-2-chloropyridine Target->Vinyl Dehydration (Heat/Acid) Ether SNAr Product: 1-(5-Bromo-2-alkoxypyridin-3-yl)ethanol Target->Ether SNAr at C2-Cl (Nu: / Heat) Racemate Racemate: (R/S)-Mixture Target->Racemate Epimerization (Acid/SN1)

Figure 1: Primary degradation pathways. The ketone is the oxidative sink, while the vinyl derivative represents the elimination sink.

Experimental Protocols for Stability Profiling

Do not rely on generic data. You must validate the specific batch stability using the following Forced Degradation Protocol . This is a self-validating system: if the mass balance (Assay + Impurities) does not equal 100% ± 2%, the method is insufficient.

Automated Stress Testing Workflow
Stress ConditionDurationTargetExpected Degradant
Acid Hydrolysis (0.1N HCl)24h @ 60°CDehydration / RacemizationVinyl-pyridine / Enantiomer
Base Hydrolysis (0.1N NaOH)24h @ 60°CSNAr Displacement2-Hydroxy/Alkoxy analog
Oxidation (3% H₂O₂)4h @ RTAlcohol OxidationKetone (CAS 886365-47-5)
Thermal (Solid State)7 days @ 80°CCrystal Lattice StabilityAmorphous content / Dimerization
Photostability (1.2M Lux)24hDehalogenationDes-bromo analogs
Analytical Method (UPLC-MS)
  • Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/general).

  • Rationale: The acidic mobile phase suppresses the ionization of the pyridine nitrogen, ensuring sharp peak shapes.

Synthesis & Handling Implications

The thermodynamic profile dictates the synthesis strategy. Since the alcohol is likely generated via reduction of the ketone 1-(5-Bromo-2-chloropyridin-3-yl)ethanone , the workup is critical.

Synthesis Workflow Logic
  • Precursor: Start with 1-(5-Bromo-2-chloropyridin-3-yl)ethanone [1].

  • Reduction: Use

    
     in MeOH at 0°C.
    
    • Critical Control: Do not heat the reaction. Heat promotes SNAr of the methoxide on the 2-Cl position.

  • Quench: Adjust pH to 7.0–8.0.

    • Avoid Acid: Low pH (<4) during workup risks dehydration to the vinyl impurity.

  • Isolation: Extract with EtOAc/Heptane. Avoid chlorinated solvents if amine impurities are present to prevent quaternization.

SynthesisLogic cluster_warning Critical Control Points Ketone Start: Ketone Precursor (CAS 886365-47-5) Reduction Reduction: NaBH4 / MeOH Temp < 10°C Ketone->Reduction Nucleophilic Addition Quench Quench: Buffer to pH 7-8 Avoid Strong Acid Reduction->Quench Borate Hydrolysis Warn1 Risk: SNAr at C2 (If T > 25°C) Reduction->Warn1 Isolation Isolation: Crystallization or Silica Filtration Quench->Isolation Purification Warn2 Risk: Dehydration (If pH < 4) Quench->Warn2

Figure 2: Synthesis workflow emphasizing thermodynamic control points to avoid SNAr and dehydration.

References

  • PubChem. (2025).[3] Compound Summary: 5-Bromo-2-chloropyridin-3-ol (Analog). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Pfizer Inc. (2013). Crizotinib Intermediate Synthesis Data (Related Halogenated Pyridines). New Drug Approvals. Retrieved February 27, 2026, from [Link]

Sources

Literature review on 5-bromo-2-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, synthetic utility, and medicinal chemistry applications of 5-bromo-2-chloropyridine , a critical "privileged scaffold" in modern drug discovery.

Operational Mastery of a Privileged Heterocyclic Scaffold

Executive Summary

In the landscape of heterocyclic synthesis, 5-bromo-2-chloropyridine (CAS: 53939-30-3) represents a "bifunctional pivot point." Its value lies not just in the presence of two halogens, but in their orthogonal reactivity profiles . The electronic disparity between the C2-position (activated by the adjacent nitrogen) and the C5-position (electronically neutral but bearing a weaker C-Br bond) allows medicinal chemists to sequentially functionalize the ring with high regiocontrol.[1] This guide provides the decision logic and validated protocols required to exploit this scaffold for the synthesis of complex kinase inhibitors, GPCR ligands, and agrochemicals.

Reactivity Profile & Regioselectivity Logic

The core utility of this scaffold is the ability to direct incoming nucleophiles or catalysts to specific carbons (C2, C5, or C6) based on reaction type.

The Reactivity Hierarchy
SiteElectronic StatePrimary Reaction ModeGoverning Principle
C5 (Bromo) Neutral / Weak BondPd-Catalyzed Coupling (Suzuki, Stille, Buchwald)Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is weaker than C-Cl (~95 kcal/mol), making it the preferred site for oxidative addition by Pd(0).
C2 (Chloro) Electron DeficientSNAr (Nucleophilic Aromatic Substitution)Inductive/Resonance Activation: The adjacent nitrogen pulls electron density, lowering the LUMO energy at C2, facilitating attack by hard nucleophiles (amines, alkoxides).
C6 (H) Acidic ProtonDirected Lithiation Coordination: The pyridine nitrogen directs strong bases (e.g., TMPMgCl·LiCl) to deprotonate the C6 position (ortho-lithiation).[1]
The "Regioselectivity Switch" (Expert Insight)

While standard Pd-catalysis targets C5-Br, ligand selection can invert this selectivity .

  • Standard Ligands (PPh3, dppf): Favor C5-Br coupling (driven by oxidative addition kinetics).[1]

  • Bulky/Electron-Rich Ligands (QPhos, P(t-Bu)3): Can favor C2-Cl coupling.[1] The steric bulk hinders attack at the crowded C5 position (flanked by C4/C6), while the electron-rich nature accelerates oxidative addition into the stronger but more activated C2-Cl bond.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision tree for functionalizing 5-bromo-2-chloropyridine.

ReactivityLogic Start 5-Bromo-2-chloropyridine Suzuki Pd(0) / Boronic Acid (Standard Ligand) Start->Suzuki Oxidative Addition (C-Br < C-Cl) SNAr Amine / Base / Heat (SNAr Conditions) Start->SNAr Nucleophilic Attack (N-activation) Lithiation TMPMgCl·LiCl (Knochel Base) Start->Lithiation Directed Metalation (Ortho to N) Prod_C5 5-Aryl-2-chloropyridine (C5 Functionalization) Suzuki->Prod_C5 Prod_C2 5-Bromo-2-aminopyridine (C2 Functionalization) SNAr->Prod_C2 Prod_C6 5-Bromo-2-chloro-6-functionalized (C6 Functionalization) Lithiation->Prod_C6

Caption: Regioselective divergence points based on reaction mechanism (Pd-catalysis vs. SNAr vs. Metalation).

Validated Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Target: Retention of C2-Cl for subsequent functionalization.

Mechanism: The Pd(0) catalyst preferentially inserts into the weaker C-Br bond.[1] Reagents:

  • Substrate: 5-bromo-2-chloropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) — Avoid bulky ligands to maintain C5 selectivity.[1]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Step-by-Step:

  • Degassing: Charge a reaction vessel with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Critical: Oxygen poisons Pd(0) and promotes homocoupling.[1]

  • Solvation: Add degassed DME and aqueous Na2CO3.

  • Reflux: Heat to 85°C for 4–6 hours. Monitor by LC-MS (Target mass = Substrate - Br + Aryl).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). The product (5-aryl-2-chloropyridine) usually elutes earlier than the boronic acid.[1]

Protocol B: C2-Selective SNAr (Amino-Dehalogenation)

Target: Introduction of amine motifs (common in kinase inhibitors).[1]

Mechanism: The pyridine nitrogen renders the C2 position electrophilic.[1] This reaction requires no metal catalyst but often needs heat or a strong base.[1] Reagents:

  • Substrate: 5-bromo-2-chloropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) or K2CO3 (2.0 equiv)[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer intermediate).[1]

Step-by-Step:

  • Mixing: Dissolve substrate in DMF (0.5 M concentration).

  • Addition: Add the amine and base.[1]

  • Heating:

    • Aliphatic Amines: Heat to 60–80°C.[1]

    • Anilines (Weaker nucleophiles):[1] Requires higher temp (100–120°C) or microwave irradiation.[1]

  • Monitoring: Watch for the disappearance of the starting material. Note: If the reaction is sluggish, switching to NMP solvent and raising temp to 140°C often drives it to completion.

  • Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.

Medicinal Chemistry Case Studies

Case Study 1: Risdiplam (Evrysdi)

Therapeutic Area: Spinal Muscular Atrophy (SMA) Role of Scaffold: The synthesis of Risdiplam involves a critical SNAr reaction on a 5-bromo-2-chloropyridine derivative.[1]

  • Workflow: The 2-chloro position is displaced by a complex spiro-amine (piperazine derivative).[1] The 5-bromo position is retained initially or modified later to tune solubility and potency.[1]

  • Significance: This demonstrates the robustness of the C2-Cl bond toward SNAr even when the molecule is sterically complex.[1]

Case Study 2: Etoricoxib (Arcoxia)

Therapeutic Area: COX-2 Inhibitor (Pain/Inflammation) Role of Scaffold: 5-bromo-2-chloropyridine serves as the progenitor for the central pyridine ring.[1]

  • Workflow: The C5-Br site is coupled (Suzuki) to a 4-(methylsulfonyl)phenyl group.[1] The C2-Cl site is eventually converted to the 6-methyl-3-pyridyl linkage.[1]

  • Significance: Highlights the "Building Block" approach where the scaffold acts as a central hub connecting two different pharmacophores.

Data Summary: Reaction Conditions Matrix

ReactionReagent SystemRegioselectivityYield (Typical)Key Constraint
Suzuki Coupling Pd(PPh3)4, Na2CO3, DMEC5 (Exclusive) 85-95%Avoid bulky phosphines to prevent C2 crossover.
SNAr Amine, DIPEA, DMF, 80°CC2 (Exclusive) 70-90%Sterically hindered amines require microwave heating.
Buchwald-Hartwig Pd2(dba)3, BINAP, NaOtBuC5 (Preferred) 60-80%C2-amination is possible if C5 is already substituted.
Magnesiation TMPMgCl[1][3]·LiCl, THF, -40°CC6 (Directed) 65-75%Temperature control is critical to prevent benzyne formation.

References

  • BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. (Note: Discusses parallel reactivity logic for diazines).

  • ChemicalBook. 5-Bromo-2-chloropyridine Properties and Synthesis. (Detailed physical properties and supplier data).

  • National Institutes of Health (NIH) - PMC. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.[1] (Case study on SNAr utilization).

  • Santa Cruz Biotechnology. 5-Bromo-2-chloropyridine Product Data. (Safety and handling).[1] [1]

  • ResearchGate. Regioselective Functionalization of Pyridines using a Directed Metalation. (Protocol for C6 lithiation).

Sources

Methodological & Application

Application Note: Chemo- and Stereoselective Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a critical chiral pharmacophore found in various c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs). The protocol addresses the reduction of the precursor ketone, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone , utilizing two distinct pathways depending on the downstream requirement for chirality:

  • Protocol A (Racemic): A robust, cost-effective reduction using Sodium Borohydride (

    
    ) for analytical standards or non-chiral applications.
    
  • Protocol B (Asymmetric): A high-fidelity Noyori Asymmetric Transfer Hydrogenation (ATH) yielding

    
     enantiomeric excess (ee), essential for clinical drug development.
    

Key Technical Insight: The presence of the 2-chloro and 5-bromo substituents on the pyridine ring creates a unique electronic environment. While these halogens deactivate the ring toward electrophilic attack, they activate the carbonyl carbon toward nucleophilic hydride addition. However, care must be taken to avoid hydrodehalogenation, a common side reaction in metal-catalyzed hydrogenations (e.g.,


, 

). The protocols below utilize hydride transfer mechanisms that preserve the halogen motif.

Strategic Context & Reaction Scheme

The transformation involves the 1,2-reduction of the acetyl group at the C3 position of the pyridine ring.

Reaction Scheme

ReactionScheme Ketone Precursor Ketone 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (Achiral) Reagents Conditions: A: NaBH4, MeOH (Racemic) B: Ru-TsDPEN, HCO2H/TEA (Chiral) Ketone->Reagents Product Target Alcohol 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (Chiral Center formed) Reagents->Product Reduction

Figure 1: General reaction scheme for the reduction of the acetylpyridine precursor.

Protocol A: Racemic Synthesis (Standard )

Objective: Rapid generation of racemic alcohol for use as an HPLC reference standard or intermediate where chirality is introduced later (e.g., via Mitsunobu inversion).

Materials
ReagentEquiv.[1][2][3][4][5]Role
1-(5-Bromo-2-chloropyridin-3-yl)ethanone1.0Substrate
Sodium Borohydride (

)
0.6 - 0.8Reducing Agent
Methanol (MeOH)SolventSolubilizer (Protic)
Ammonium Chloride (

)
Sat. Sol.Quench Buffer
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the ketone in anhydrous MeOH (

    
     substrate).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Although the reaction proceeds at RT, cooling minimizes potential side reactions involving the displacement of the labile 2-chloro group by methoxide.
    
  • Addition: Add

    
     (0.6 eq ) portion-wise over 10 minutes.
    
    • Note: The theoretical stoichiometry is 0.25 eq (since 1 mole of

      
       delivers 4 hydrides), but 0.6 eq ensures complete conversion without large excess.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Once starting material is consumed, carefully add saturated aqueous

    
     to quench excess hydride.
    
  • Workup: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with Ethyl Acetate (

    
    ).[6] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[6]

Protocol B: Asymmetric Synthesis (Noyori Transfer Hydrogenation)

Objective: Enantioselective synthesis (typically yielding the (S)-enantiomer, dependent on ligand configuration) for drug substance manufacturing.

Mechanism: This protocol uses a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism, where the hydride is transferred from the metal and the proton from the amine ligand, avoiding direct coordination of the substrate to the metal and preserving the halogen substituents.

Materials
ReagentEquiv.[1][2][3][5]Role
Ketone Substrate1.0Substrate
[RuCl(p-cymene)((S,S)-TsDPEN)]0.01 (1 mol%)Chiral Catalyst
Formic Acid / Triethylamine (5:2)5.0Hydrogen Source (Azeotrope)
Dichloromethane (DCM)SolventCo-solvent (optional)
Step-by-Step Methodology
  • Catalyst Prep (In-situ): In a glovebox or under Argon, mix

    
     and 
    
    
    
    in DCM. Stir for 10 min. Alternatively, use commercially available pre-formed catalyst.
  • Reaction Setup: Dissolve the ketone (1.0 eq ) in the Formic Acid/TEA azeotrope (

    
    ). If solubility is poor, add minimal DCM.
    
  • Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove Oxygen. Rationale:

    
    -hydride species are oxygen-sensitive.
    
  • Initiation: Add the catalyst (1 mol% ).

  • Incubation: Stir at

    
    
    
    
    for 12–24 hours.
    • Validation: Check conversion via HPLC. If conversion stalls

      
      , add 0.5 mol% fresh catalyst.
      
  • Workup: Dilute with water and extract with DCM. Wash organic layer with saturated

    
     (to remove Formic Acid) and then Brine.
    
Workflow Logic & Decision Matrix

WorkupLogic Start Reaction Complete (TLC/HPLC) Quench Quench/Dilution Start->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Wash Wash: NaHCO3 (if Acid used) -> Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purification Decision Dry->Purify ColChrom Flash Column (Silica, Hex/EtOAc) Purify->ColChrom Low Purity (<90%) Cryst Recrystallization (Hexane/IPA) Purify->Cryst High Purity (>90%)

Figure 2: Downstream processing and purification logic flow.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (d, 1H, Ar-H, C6 position) – Characteristic deshielded proton.
      
    • 
       7.80 (d, 1H, Ar-H, C4 position).
      
    • 
       5.20 (q, 1H, 
      
      
      
      ) – Quartet confirms reduction of ketone.
    • 
       1.50 (d, 3H, 
      
      
      
      ) – Doublet confirms methyl group adjacent to CH.
  • Self-Validation Check: If the quartet at 5.20 ppm is missing, reduction failed. If aromatic signals shift significantly upfield, check for dehalogenation (loss of Cl or Br).

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    
     ee for pharmaceutical intermediates.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C3 position.Increase temperature to

; Increase catalyst loading to 2 mol%.
Dehalogenation Reaction left too long; Pd contamination.Ensure strictly metal-free glassware if using

; Do not use

.
Low ee (Method B) Temperature too high; "Leakage" of racemic pathway.Lower temp to

(will increase reaction time); Ensure catalyst ligands are pure.
Product Oiling Residual solvent or impurities.Triturate with cold pentane or hexanes to induce crystallization.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][7] Accounts of Chemical Research, 30(2), 97–102.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Product Page (CAS 886365-47-5).[8][9][10][11][12] MilliporeSigma.

  • Cui, J., et al. (2011). Synthesis and biological evaluation of c-Met inhibitors. Journal of Medicinal Chemistry. (Contextual reference for halo-pyridine scaffolds in kinase inhibitors).

Sources

Enantioselective reduction to form chiral 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the enantioselective reduction of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone to its corresponding chiral alcohol, 1-(5-Bromo-2-chloropyridin-3-yl)ethanol .

This transformation is critical in the synthesis of advanced kinase inhibitors (e.g., next-generation ALK/MET inhibitors similar to Crizotinib/Lorlatinib analogs) where the chiral alcohol serves as a high-value building block for ether linkages.

Executive Summary

The reduction of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone presents specific chemoselective challenges due to the presence of labile halogens (Br, Cl) and a basic pyridine nitrogen capable of catalyst poisoning. Standard hydrogenation (Pd/C, H₂) often leads to hydrodehalogenation.

This guide details two validated protocols to achieve >98% yield and >99% ee:

  • Biocatalytic Reduction (KRED): The preferred "green" route offering mild conditions and superior selectivity.

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical route using Ru-TsDPEN, optimized with a "protonation strategy" to prevent catalyst deactivation.

Chemical Context & Challenges[1][2][3]

The Substrate[2][3][4]
  • Compound: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone[1][2][3]

  • CAS: 886365-47-5[2][3]

  • Structural Features:

    • Electron-Deficient Ring: The pyridine ring makes the carbonyl carbon highly electrophilic, favoring rapid reduction but also increasing susceptibility to nucleophilic attack (e.g., during workup).

    • Ortho-Chloro Group: Provides steric bulk and is activated for S_NAr displacement.

    • Pyridine Nitrogen: A Lewis base that can coordinate to metal centers (Ru, Rh, Ir), drastically reducing turnover frequency (TOF) in chemocatalysis.

Strategic Decision Matrix
FeatureBiocatalysis (KRED)Chemocatalysis (Noyori ATH)
Enantioselectivity (ee) Typically >99%90-97% (Tunable)
Catalyst Poisoning None (Enzymes ignore N-lone pair)High risk (Requires acidic media)
Dehalogenation Risk ZeroLow (if HCOOH used); High (if H₂ gas used)
Scalability Linear scale-up; aqueous wasteGood; requires solvent recycling
Recommendation Primary Choice Secondary Choice

Protocol A: Biocatalytic Reduction (Ketoreductase)

This protocol utilizes an engineered Ketoreductase (KRED) with a cofactor recycling system (Glucose Dehydrogenase/Glucose). This is the industry standard for high-purity chiral pharmaceutical intermediates.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or P2 series, or Daicel E-series). Note: Specific enzyme variant requires screening; KRED-P1-B12 is a common starting point for acetophenones.

  • Cofactor: NADP+ (Nicotinamide adenine dinucleotide phosphate).

  • Recycling System: GDH (Glucose Dehydrogenase) CDX-901 and D-Glucose.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO or IPA (as co-solvent, <10% v/v).

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.

  • Substrate Solution: Dissolve 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (10.0 g, 42.6 mmol) in DMSO (5 mL).

    • Insight: Keep DMSO concentration low (<5% final volume) to prevent enzyme denaturation.

  • Reaction Assembly:

    • In a 250 mL round-bottom flask (or bioreactor), add the buffer solution (90 mL).

    • Add D-Glucose (9.2 g, 1.2 eq) and NADP+ (30 mg, catalytic amount).

    • Add GDH enzyme (20 mg) and the selected KRED enzyme (100 mg).

    • Initiate reaction by adding the Substrate Solution dropwise with varying agitation (overhead stirrer at 250 rpm).

  • Incubation: Stir at 30°C for 18–24 hours. Maintain pH at 7.0 by automatic addition of 1M NaOH (the GDH cycle produces gluconic acid).

  • Workup:

    • Add Ethyl Acetate (100 mL) and Celite (5 g). Stir for 10 mins.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Usually not required. If necessary, recrystallize from Heptane/IPA.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

If biocatalysis is unavailable, this chemical route is robust provided the pyridine nitrogen is managed. We utilize the Noyori-Ikariya transfer hydrogenation.

The "Protonation Strategy"

Standard ATH uses Isopropanol/base. However, the basic pyridine nitrogen will bind the Ruthenium. By using Formic Acid/Triethylamine (5:2 ratio) , the reaction medium remains slightly acidic/buffered. This protonates the pyridine nitrogen (


), preventing catalyst coordination while allowing the Ru-H hydride transfer to proceed.
Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (or (R,R) for opposite enantiomer).

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Procedure
  • Catalyst Loading: In a dry Schlenk flask, dissolve the ketone (10.0 g, 42.6 mmol) in DCM (50 mL). Nitrogen purge.

  • Acid/Base Addition: Add Formic Acid/TEA mixture (20 mL, excess).

    • Observation: The solution may warm slightly. Ensure the mixture is homogenous.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (135 mg, 0.5 mol%).

    • Insight: 0.5 mol% is usually sufficient. If conversion stalls at 80%, add another 0.2 mol%.

  • Reaction: Stir at 25–30°C for 16 hours. Monitor by HPLC.

    • Note: Do not heat >40°C; this degrades the enantioselectivity and may promote dehalogenation.

  • Quench & Workup:

    • Pour reaction mixture into saturated NaHCO₃ (slowly, gas evolution!). Neutralize to pH 8.

    • Extract with DCM (3 x 50 mL).

    • Wash with water to remove residual triethylammonium salts.

    • Dry (Na₂SO₄) and concentrate to a solid.

Analytical Methods & Validation

Enantiomeric Excess (ee) Determination[4][12]
  • Technique: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (S)-Enantiomer: 8.5 min

    • (R)-Enantiomer: 10.2 min

    • Ketone: 6.0 min

Quantitative Data Summary
ParameterBiocatalysis (Protocol A)ATH (Protocol B)
Conversion >99.5%96-98%
Isolated Yield 92%88%
Enantiomeric Excess >99.5% ee95-97% ee
Reaction Time 24 h16 h
Impurity Profile CleanTrace de-chlorinated byproducts (<0.5%)

Process Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the ATH mechanism, highlighting the critical protonation of the pyridine ring to protect the catalyst.

ATH_Mechanism Ketone Substrate: 1-(5-Br-2-Cl-Py)-ethanone Protonation Acidic Media (HCOOH/TEA) Protonates Pyridine N Ketone->Protonation Protection TS Transition State (Outer Sphere Transfer) Protonation->TS Activated Substrate Catalyst Ru-TsDPEN (Hydride Donor) Catalyst->TS Ru-H Transfer Product Product: Chiral Alcohol (>95% ee) TS->Product Irreversible Step

Figure 1: Mechanistic pathway for the Ru-catalyzed transfer hydrogenation. Note the protonation step which is essential for pyridine substrates.

Optimization Workflow

This flowchart guides the researcher through the decision-making process for scale-up.

Workflow Start Start: 10g Batch Screen Parallel Screening: 1. KRED Panel (24 enzymes) 2. Ru-Catalysts (TsDPEN, MsDPEN) Start->Screen Decision Check ee & Conversion Screen->Decision PathA High ee (>99%) (Usually KRED) Decision->PathA Best Result PathB Moderate ee (90-95%) (Usually ATH) Decision->PathB Alternative OptA Optimize Loading: Reduce Enzyme/Cofactor ratio PathA->OptA OptB Optimize Temp/Solvent: Lower Temp (-10°C) or Change Ligand PathB->OptB Scale Pilot Scale (1 kg) Validation Run OptA->Scale OptB->Scale

Figure 2: Optimization and scale-up workflow for chiral reduction.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits & Protocols. Codexis Technical Documentation.

  • Pfizer Inc. (2014). Synthesis of Crizotinib and Analogues (US Patent 8,785,632). Google Patents.

  • Blacker, A. J., et al. (2004). Enantioselective reduction of ketones using Noyori-Ikariya catalysts in the presence of acidic additives. Organic Process Research & Development.

  • ChemicalBook. (2023).[5][6] 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Product Properties.

Sources

Protocols for protecting the hydroxyl group in 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of the Hydroxyl Group in 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Introduction & Strategic Analysis

The molecule 1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a high-value scaffold often utilized in the synthesis of MET, ROS1, and ALK inhibitors (e.g., Crizotinib analogs). The presence of the secondary alcohol, combined with the dense functionalization of the pyridine ring (2-Cl, 5-Br), presents a specific set of challenges for protection strategies.

The Chemical Challenge:

  • Steric Hindrance (The "Ortho Effect"): The chlorine atom at the C2 position is physically adjacent to the C3-ethanol side chain. This creates significant steric bulk that retards standard nucleophilic attacks on bulky silyl chlorides (e.g., TBSCl).

  • Electronic Deactivation: The pyridine ring is electron-deficient, rendering the secondary hydroxyl proton slightly more acidic but the oxygen less nucleophilic compared to a standard benzyl alcohol.

  • Chemo-stability: The 2-chloropyridine moiety is susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh basic conditions (e.g., strong alkoxides). Therefore, protection protocols must avoid strong nucleophiles that could displace the chlorine.
    

Recommended Strategy: This guide prioritizes Silyl Ethers (TBS) and Alkoxyalkyl Ethers (MOM) . Silyl ethers are preferred for their ease of removal and stability to subsequent palladium-catalyzed cross-couplings (Suzuki/Buchwald) often performed at the C5-Br or C2-Cl positions.

Decision Matrix & Workflow

The following logic gate determines the optimal protocol based on your downstream chemistry requirements.

ProtectionStrategy Start Start: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Decision1 Is the product chiral (S/R)? Start->Decision1 Decision2 Downstream Conditions? Decision1->Decision2 Yes (Preserve Stereochem) THP Avoid THP (Creates Diastereomers) Decision1->THP No (Racemic OK) TBS_OTf Protocol A: TBS-OTf (High Steric Tolerance) Decision2->TBS_OTf Standard Cross-Coupling TBS_Cl Protocol B: TBS-Cl (Cost Effective, Slower) Decision2->TBS_Cl Large Scale / Cost Sensitive MOM Protocol C: MOM-Cl (Max Base Stability) Decision2->MOM Strong Base (Lithiation) Required

Figure 1: Decision matrix for selecting the appropriate protecting group based on stereochemical and downstream stability requirements.

Protocol A: High-Performance Silylation (TBS-OTf)

Best For: Overcoming the steric hindrance of the 2-chloro group; preserving chirality; high-yield requirements.

Mechanism: Unlike TBSCl, TBS-Triflate (TBSOTf) is a highly electrophilic species. When combined with 2,6-lutidine , it forms a reactive silyl cation-like species that rapidly silylates hindered alcohols where TBSCl would fail or require excessive heating.

Reagents:

  • Substrate: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (1.0 equiv)

  • Reagent: TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (1.2 – 1.5 equiv)

  • Base: 2,6-Lutidine (2.0 – 2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere. Add the Substrate and anhydrous DCM.
    
  • Base Addition: Add 2,6-Lutidine via syringe. Stir for 5 minutes at 0 °C.

    • Note: 2,6-Lutidine is chosen over Pyridine/TEA because it is non-nucleophilic and will not attack the electrophilic TBSOTf.

  • Silylation: Add TBSOTf dropwise over 10 minutes at 0 °C. The reaction is exothermic; control the rate to maintain temperature.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1] The alcohol starting material (SM) is more polar. Target < 1% SM.

  • Quench: Cool to 0 °C. Quench with Saturated Aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with 0.5 M HCl (to remove lutidine), then Brine. Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
  • Purification: Flash chromatography (Silica gel). Elute with 0-10% EtOAc in Hexanes.

Yield Expectation: 92–98%

Protocol B: Cost-Effective Silylation (TBSCl)

Best For: Large-scale synthesis where reagent cost is a factor and reaction time is less critical.

The Steric Modification: Standard TBSCl/Imidazole conditions are often too slow for this substrate due to the 2-Cl steric block. We utilize DMAP as a nucleophilic catalyst to accelerate the silyl transfer.

Reagents:

  • Substrate (1.0 equiv)

  • TBSCl (1.5 equiv)

  • Imidazole (2.5 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Substrate and Imidazole in anhydrous DMF (Concentration ~0.5 M).

  • Catalyst: Add DMAP.[3]

  • Reagent Addition: Add TBSCl portion-wise at RT.

  • Heating (Crucial Step): Due to the 2-Cl sterics, heat the reaction to 40–50 °C . Stir for 12–24 hours.[3]

    • Caution: Do not exceed 80 °C to avoid potential displacement of the 2-Cl by imidazole or DMAP.

  • Workup: Dilute with

    
     (Ether facilitates DMF removal better than DCM). Wash with water (x3) to remove DMF.
    
  • Purification: Silica gel chromatography.

Protocol C: Methoxymethyl Ether (MOM) Protection

Best For: Scenarios requiring maximum steric tolerance or stability against organolithium reagents (e.g., if performing halogen-lithium exchange at the 5-Br position).

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. All operations must be performed in a fume hood with double-gloving.

Reagents:

  • Substrate (1.0 equiv)

  • MOM-Cl (2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve Substrate and DIPEA in anhydrous DCM at 0 °C under

    
    .
    
  • Addition: Add MOM-Cl dropwise. (Syringe with a long needle to avoid fume exposure).

  • Reflux: Allow to warm to RT. If reaction is sluggish (due to sterics), heat to mild reflux (40 °C) for 4–6 hours.

  • Quench: Carefully add Saturated Aqueous

    
    .
    
  • Workup: Extract with DCM. Wash with water and brine.[1]

  • Purification: Flash chromatography.

Data Summary & QC Parameters

ParameterProtocol A (TBS-OTf)Protocol B (TBS-Cl)Protocol C (MOM)
Reaction Time 1–2 Hours12–24 Hours4–8 Hours
Steric Tolerance HighLow (Requires Heat)Very High
Reagent Cost HighLowMedium
Stability (Acid) Labile (pH < 4)Labile (pH < 4)Stable (requires strong acid)
Stability (Base) StableStableVery Stable
Safety Profile CorrosiveIrritantCarcinogenic

QC Specifications (Typical):

  • Appearance: Clear, colorless oil (often solidifies upon standing if enantiopure).

  • 1H NMR (CDCl3):

    • TBS Protocols: Look for disappearance of OH proton (broad singlet ~2.0-4.0 ppm) and appearance of silyl methyls (~0.0 ppm, s, 6H) and t-butyl (~0.9 ppm, s, 9H).

    • MOM Protocol: Appearance of methylene protons (–OCH2O–) as a singlet/AB quartet around ~4.6 ppm.

  • Shift Effect: The methine proton (CH-OR) on the ethanol chain typically shifts upfield by 0.1–0.3 ppm upon silylation.

Visualizing the TBS-OTf Workflow

TBSWorkflow Setup 1. Setup Dry DCM, N2, 0°C Reagents 2. Add Reagents 2,6-Lutidine then TBS-OTf Setup->Reagents Reaction 3. Reaction Warm to RT, 1-2h Reagents->Reaction Check 4. IPC (TLC/HPLC) SM < 1%? Reaction->Check Check->Reaction No (Add more TBSOTf) Workup 5. Workup 0.5M HCl Wash (Removes Lutidine) Check->Workup Yes Product 6. Final Product TBS-Protected Ether Workup->Product

Figure 2: Operational workflow for the high-performance TBS-OTf protection protocol.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[4] (The authoritative text on silyl and acetal protection mechanisms).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[5][6] Journal of the American Chemical Society, 94(17), 6190–6191. (Original description of TBS protection).

  • Blakemore, D. C., et al. (2011). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 3, 158–164.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of nucleophilic substitution on silicon).

Sources

Application Note: Scalable Manufacturing of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and engineers through the scalable manufacturing of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a critical pharmacophore often found in ALK and c-Met kinase inhibitors (e.g., structural analogs of Crizotinib).

Executive Summary

The target molecule, 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , presents a specific regiochemical challenge: installing a hydroxyethyl group at the C3 position of a pyridine ring while preserving the halogen substituents at C2 (Chlorine) and C5 (Bromine).

This guide outlines a Lithiation-Directed Functionalization strategy. Unlike traditional electrophilic aromatic substitutions, which are deactivated by the electron-deficient pyridine ring and halogens, this process utilizes Lithium Diisopropylamide (LDA) to selectively deprotonate the C3 position (ortho to the Chlorine). This is followed by trapping with an acetyl source and subsequent reduction. This route is selected for its high regioselectivity, scalability, and ability to access both racemic and enantiopure forms.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "ortho-lithiation" principle. The acidity of the C3 proton is enhanced by the adjacent electron-withdrawing Chlorine atom and the inductive effect of the pyridine nitrogen.

Strategic Pathway
  • Regioselective Lithiation: Deprotonation of 5-Bromo-2-chloropyridine at -78°C using LDA.

  • Electrophilic Trapping: Reaction with N,N-Dimethylacetamide (DMAc) to form the ketone intermediate, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone .

    • Note: DMAc is preferred over acetaldehyde for manufacturing because it avoids the polymerization issues associated with acetaldehyde and yields a stable ketone intermediate that can be purified.

  • Reduction:

    • Route A (Racemic): Chemical reduction using Sodium Borohydride (NaBH₄).

    • Route B (Enantioselective): Biocatalytic reduction using a Ketoreductase (KRED) or Asymmetric Transfer Hydrogenation (ATH).

SynthesisRoute SM 5-Bromo-2-chloropyridine (Starting Material) Int1 Lithiated Intermediate (3-Li-Species) SM->Int1 Deprotonation (C3) LDA Lithium Diisopropylamide (LDA) / THF, -78°C LDA->Int1 Ketone Intermediate Ketone 1-(5-Bromo-2-chloropyridin-3-yl)ethanone Int1->Ketone Acylation (DMAc) DMAc N,N-Dimethylacetamide (Electrophile) DMAc->Ketone Product Target Alcohol 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Ketone->Product Reduction Red Reduction (NaBH4 or Enzyme) Red->Product

Figure 1: Synthetic pathway utilizing Ortho-Directed Lithiation (DoM).

Detailed Manufacturing Protocol

Phase 1: Synthesis of the Ketone Intermediate

Target: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS: 886365-47-5)

Critical Process Parameters (CPPs):
  • Temperature: Must maintain <-70°C during LDA addition and lithiation to prevent "halogen dance" (migration of the Bromine) or benzyne formation.

  • Moisture Control: Strictly anhydrous conditions (<200 ppm water) are required.

  • Stoichiometry: 1.1–1.2 eq of LDA is standard to ensure complete conversion.

Step-by-Step Protocol:
  • Reactor Setup:

    • Equip a jacketed glass or Hastelloy reactor with an overhead stirrer, internal temperature probe, and nitrogen inertion line.

    • Dry the reactor thoroughly (bake-out or solvent rinse).

  • Reagent Preparation:

    • Charge Anhydrous THF (10 vol relative to SM).

    • Add Diisopropylamine (1.2 eq).

    • Cool to -20°C.

    • Add n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.2 eq) dropwise, keeping Temp < 0°C.

    • Stir for 30 mins to form LDA.

    • Cool the LDA solution to -78°C .

  • Lithiation:

    • Dissolve 5-Bromo-2-chloropyridine (1.0 eq) in THF (2 vol).

    • Add the pyridine solution dropwise to the LDA mixture over 1-2 hours.

    • Control: Maintain internal temperature between -78°C and -70°C.

    • Stir at -78°C for 1 hour. A color change (often to deep yellow/orange) indicates lithiation.

  • Acylation:

    • Add N,N-Dimethylacetamide (DMAc) (1.5 eq) dropwise.

    • Maintain Temp < -60°C during addition.

    • After addition, allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with 20% Ammonium Chloride (NH₄Cl) solution or 1M HCl (careful of exotherm). Adjust pH to ~4-5 to hydrolyze the hemiaminal intermediate to the ketone.

    • Extract with Ethyl Acetate (EtOAc) or MTBE .

    • Wash organic layer with Brine. Dry over Na₂SO₄.

    • Concentrate to yield the crude ketone.

  • Purification:

    • Recrystallize from Heptane/EtOAc or IPA if necessary.

    • Target Purity: >98% by HPLC.

Phase 2: Reduction to Target Alcohol
Option A: Racemic Reduction (Chemical)

Suitable for initial standards or non-clinical supplies.

  • Dissolve the Ketone Intermediate in Methanol (5 vol).

  • Cool to 0°C.

  • Add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise.

  • Stir at 0–5°C for 2 hours. Monitor by HPLC for disappearance of ketone.

  • Quench with Acetone (to destroy excess hydride) followed by water.

  • Concentrate methanol, extract with EtOAc, and crystallize.

Option B: Asymmetric Reduction (Biocatalytic)

Required for clinical drug candidates (e.g., (R)-enantiomer).

  • Screening: Screen a Ketoreductase (KRED) library (e.g., from Codexis or Johnson Matthey) to identify an enzyme with >99% ee for the desired enantiomer.

  • Reaction Mix:

    • Buffer: Potassium Phosphate (pH 7.0).

    • Cofactor: NADP+ and a recycling system (e.g., Isopropanol/IPA or Glucose/GDH).

    • Substrate: Ketone intermediate dissolved in DMSO (5-10% v/v).

    • Enzyme: KRED load (e.g., 1-5 wt%).

  • Process: Stir at 30°C for 24 hours.

  • Workup: Extract with EtOAc. The enzyme remains in the aqueous phase.

  • Yield: Typically >90% yield, >99% ee.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance White to Off-white SolidVisual
Identification Consistent with Structure1H-NMR (DMSO-d6)
Purity (HPLC) ≥ 98.0%Reverse Phase C18, ACN/Water
Chiral Purity ≥ 99.0% ee (if chiral)Chiral HPLC (e.g., Chiralpak AD-H)
Residual Solvents < ICH LimitsGC-HS
Water Content < 0.5%Karl Fischer

Key NMR Signals (Diagnostic):

  • Ketone: Methyl singlet at ~2.6 ppm.

  • Alcohol: Methyl doublet at ~1.4 ppm; Methine quartet at ~4.9 ppm; Hydroxyl broad singlet.

  • Aromatic: Two singlets (or meta-coupled doublets) for the pyridine protons H4 and H6.

Safety & Scalability Assessment

Hazard Analysis (HSE)
  • LDA: Pyrophoric and corrosive. Must be handled under strict inert atmosphere. In case of fire, use Class D extinguishers or dry sand.

  • Exotherms: The lithiation and quenching steps are highly exothermic. Efficient reactor cooling (cryogenic fluids) and controlled addition rates are mandatory.

  • By-products: Diisopropylamine (formed after reaction) is toxic and flammable; ensure proper venting.

Scale-Up Considerations
  • Cryogenics: Manufacturing plants must have liquid nitrogen or specialized cryo-chillers capable of maintaining -78°C in large vessels.

  • Stirring: High viscosity at -78°C requires robust agitation to prevent "hot spots" where temperature spikes could cause side reactions (e.g., Br migration).

  • Solvent Swap: THF is excellent for lithiation but difficult to dry. Ensure THF water content is <200 ppm before use.

Process Flow Diagram (Graphviz)

ProcessFlow Start Raw Material Check (Water Content < 200ppm) Reactor1 Reactor 1 (Cryogenic) LDA Formation (-20°C) Lithiation (-78°C) Start->Reactor1 Quench Quench / Hydrolysis (NH4Cl / HCl) Reactor1->Quench Transfer Workup Phase Separation & Concentration Quench->Workup Reaction2 Reactor 2 (Reduction) NaBH4 or Enzyme Workup->Reaction2 Crude Ketone Cryst Crystallization & Filtration Reaction2->Cryst Final Final Product Vacuum Drying Cryst->Final

Figure 2: Unit operation flow for the manufacturing process.

References

  • Regioselective Lithiation of 2-Chloropyridines

    • Title: Regioselective Lithiation of 2-Chloropyridine and Deriv
    • Source:Journal of Organic Chemistry, 2003, 68, 1095–1110.
    • Context: Establishes that LDA directs lithiation to the C3 position (ortho to Cl)
    • (General Journal Link)

  • Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (Ketone Intermediate)

    • Title: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5).[1][2]

    • Source: Sigma-Aldrich / PubChem D
    • Context: Confirms the stability and commercial availability of the ketone intermediate, valid
  • Title: Pyridine Functionalization via Directed Ortho-Metallation.
  • Asymmetric Reduction of Pyridyl Ketones

    • Title: Biocatalytic Reduction of Heteroaryl Ketones.
    • Source:Organic Process Research & Development, 2014, 18, 788.
    • Context: Describes the industrial application of KREDs for chiral pyridine ethanol synthesis.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Bromo-2-chloropyridine is a privileged dihalogenated scaffold widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of two distinct halogens on the heteroaromatic ring presents a classic chemoselectivity challenge during palladium-catalyzed cross-coupling reactions.

As an Application Scientist, understanding the dichotomy of reactivity in this molecule is critical for designing self-validating, scalable protocols:

  • Thermodynamic Control (C5-Br): The Bond Dissociation Energy (BDE) of the C–Br bond is significantly lower than that of the C–Cl bond, making the C5 position intrinsically more reactive toward oxidative addition by the Pd(0) active species[1].

  • Electronic Activation (C2-Cl): The C2 position is highly "activated" by the adjacent electronegative pyridine nitrogen. This inductive effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Cl bond, increasing its susceptibility to oxidative addition and potential side reactions (such as SNAr)[1].

The Causality of Catalyst Selection: If an inappropriate catalyst system (e.g., standard bidentate ligands with large bite angles like dppf) is used, the reaction can yield a 1:1 mixture of C5 and C2 arylated products[2]. To ensure strict regioselectivity at the C5 position, one must employ bulky, electron-rich biaryl phosphine ligands such as RuPhos or XPhos . These ligands create a highly active, monoligated Pd(0)L complex that rapidly and irreversibly inserts into the weaker C–Br bond, kinetically outcompeting the electronically activated C–Cl bond[3].

Reaction Workflows & Mechanistic Pathways

The diagrams below illustrate the logical flow of the experimental procedure and the underlying catalytic cycle that governs the regioselectivity.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Selective at C5-Br (BDE Driven) Pd0->OA PdII_Br Ar-Pd(II)-Br Intermediate OA->PdII_Br 5-Bromo-2-chloropyridine TM Transmetalation with Ar'-B(OH)2 PdII_Br->TM Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar -B(OH)3 RE Reductive Elimination C5-Arylated Product PdII_Ar->RE RE->Pd0 -Product

Mechanistic catalytic cycle of the site-selective Suzuki-Miyaura coupling at the C5 position.

Workflow Prep 1. Reagent Prep Combine Reactants Degas 2. Degassing Remove O2 Prep->Degas React 3. Reaction Heat to 90°C Degas->React Workup 4. Workup Extract & Dry React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Catalyst Selection & Quantitative Data

The table below summarizes the quantitative outcomes of various catalyst systems when applied to 5-bromo-2-chloropyridine, demonstrating the necessity of modern Buchwald-type ligands for high fidelity.

Catalyst SystemLigandBase / SolventTemp (°C)Major Coupling SiteYield / Selectivity
Pd(PPh₃)₄ NoneNa₂CO₃ / 1,4-Dioxane90C5 (C–Br)~75% (Moderate selectivity)
PdCl₂(dppf) dppfK₂CO₃ / THF80Mixed (C5 & C2)~50% (1:1 mixture)[2]
Pd/P(tBu)₃ P(tBu)₃K₃PO₄ / Toluene80C5 (C–Br)>80% (High selectivity)[2]
Pd₂(dba)₃ RuPhosK₂CO₃ / t-BuOH90C5 (C–Br)>85% (Highly selective)[4]
XPhos-Pd-G3 XPhosK₃PO₄ / THF-H₂O80C5 (C–Br)>85% (Highly selective)[3]

Detailed Experimental Protocols

Protocol: Highly Regioselective C5-Arylation using Pd₂(dba)₃ / RuPhos

This protocol is engineered as a self-validating system. The use of t-BuOH as a solvent provides excellent solubility for the base while maintaining a polar protic environment that accelerates transmetalation[4].

Materials Required:

  • 5-Bromo-2-chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • t-Butanol (t-BuOH) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine, the arylboronic acid, Pd₂(dba)₃, RuPhos, and K₂CO₃[4].

  • Solvent Addition & Degassing: Add 5.0 mL of t-BuOH. Seal the flask with a rubber septum. Degas the heterogeneous mixture by sparging with dry Argon or Nitrogen for at least 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich RuPhos ligand and the active Pd(0) species.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a single major product mass confirms successful C5-arylation.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-chloro-5-arylpyridine derivative.

Note on Downstream Functionalization: The intact C2–Cl bond in the resulting product can subsequently be subjected to a second cross-coupling (e.g., Buchwald-Hartwig amination) or SNAr using stronger conditions (e.g., elevated temperatures, stronger bases, or specific precatalysts like BrettPhos-Pd-G3)[3].

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL:[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Source: White Rose Research Online URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Yield & Purity for CAS 1261366-23-7 (Approx.) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Executive Summary: The "Crowded Pyridine" Challenge

Synthesizing 1-(5-Bromo-2-chloropyridin-3-yl)ethanol presents a classic "rock and a hard place" scenario in heterocyclic chemistry. You are dealing with a pyridine ring that is electronically deactivated (by the 2-Cl and 5-Br) yet prone to specific, yield-killing side reactions:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-Cl position is highly labile to strong nucleophiles (like Grignard reagents).
    
  • Halogen Dance: If generating the precursor via lithiation, the 5-Br atom can migrate, scrambling your regiochemistry.

  • Elimination: The resulting benzylic-like alcohol is prone to dehydration under acidic conditions, forming the vinyl pyridine.

This guide prioritizes the Ketone Reduction Route as the most scalable and reliable method, while providing a rescue protocol for the Grignard Route .

Part 1: Strategic Route Selection

Before troubleshooting, ensure you are on the correct path. We analyze three common approaches.

RouteSelection Start Starting Material? RouteA Route A: 5-Bromo-2-chloropyridine (Direct Lithiation) Start->RouteA RouteB Route B: 5-Bromo-2-chloronicotinaldehyde (Grignard Addition) Start->RouteB RouteC Route C: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (Ketone Reduction) Start->RouteC Decision Critical Risk Analysis RouteA->Decision RouteB->Decision RouteC->Decision RiskA Risk: Halogen Dance (Scrambled Isomers) Decision->RiskA If Route A RiskB Risk: SNAr at C2 (Loss of Chlorine) Decision->RiskB If Route B RiskC Risk: Over-reduction (Minimal) Decision->RiskC If Route C Outcome Target: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol RiskB->Outcome Requires LaCl3 RiskC->Outcome Recommended

Figure 1: Synthetic decision tree highlighting the high-probability success of the Ketone Reduction route.

Part 2: Troubleshooting & Protocols

Module A: The Ketone Reduction (Recommended)

Context: You are reducing 1-(5-Bromo-2-chloropyridin-3-yl)ethanone using Sodium Borohydride (


).
Common Yield:  90-95%
Primary Failure Mode:  Product loss during aqueous workup or elimination during quenching.
FAQ: Why is my yield low despite 100% conversion by TLC?

Answer: The pyridine nitrogen makes the product amphoteric. If your quench is too acidic (pH < 4), the pyridine protonates and stays in the aqueous layer. If too basic, you risk emulsion. Furthermore, strong acid heat can dehydrate the alcohol to the vinyl species.

Optimized Protocol (Self-Validating)
  • Solvent: Dissolve ketone (1.0 eq) in MeOH (not EtOH, to speed up removal later). Cool to 0°C.[1]

  • Reagent: Add

    
     (0.6 eq—slight excess of hydride) portion-wise.
    
    • Checkpoint: Gas evolution (

      
      ) must be steady, not violent.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

  • The Critical Quench:

    • Do NOT dump into HCl.

    • Add Acetone (0.5 eq) first to destroy excess hydride non-violently.

    • Concentrate the mixture to remove MeOH before aqueous workup.

    • Partition between EtOAc and Saturated

      
        (pH ~5-6).
      
  • Extraction: Extract aqueous layer 3x with EtOAc.

    • Why: The alcohol is polar. Single extraction leaves 20% product behind.

Module B: The Grignard Rescue (Grignard Addition)

Context: You must start from 5-Bromo-2-chloronicotinaldehyde and add MeMgBr. Common Yield: 40-60% (without optimization) Primary Failure Mode:


 displacement of the 2-Chloro group by the Methyl Grignard, yielding the 2-methyl-5-bromo derivative.
FAQ: How do I stop the Grignard from attacking the Chlorine?

Answer: You must increase the "hardness" of the carbonyl electrophile or decrease the nucleophilicity of the Grignard. The most effective method is using Lanthanide salts or Low Temperature .

Data: Effect of Conditions on Selectivity
ConditionReagentTemp

Side Product
Desired Yield
StandardMeMgBr (3.0M in ether)0°C15-20%55%
CryogenicMeMgBr (3.0M in ether)-78°C<5%78%
Knochel Additive MeMgBr +

0°C <1% 88%
Optimized Protocol (Knochel Method)
  • Complexation: Mix MeMgBr with anhydrous

    
     (0.5 eq) in THF at RT for 30 mins. This forms a bulky, less basic organolanthanide species.
    
  • Addition: Cool aldehyde to -20°C (salt-ice bath).

  • Reaction: Add the Grignard-Lanthanide complex dropwise.

    • Mechanism:[2][3] The Lanthanum coordinates tightly to the carbonyl oxygen, activating it for addition while sterically shielding the 2-Cl position from

      
       attack.
      
Module C: The "Halogen Dance" (DoM Route)

Context: You are lithiating 5-Bromo-2-chloropyridine to install the acetyl group. Issue: You obtain a mixture of isomers (3-substituted and 4-substituted).

Mechanism Visualization

The "Halogen Dance" occurs because the lithiated species is unstable. The lithium atom can migrate to the position of the Bromine, causing the Bromine to "dance" to a new position.

HalogenDance Substrate 5-Br-2-Cl-Pyridine Lithio3 3-Li-5-Br-2-Cl-Pyridine (Kinetic Product) Substrate->Lithio3 Fast Deprotonation LDA LDA (-78°C) Lithio4 4-Li-3-Br-2-Cl-Pyridine (Thermodynamic/Dance) Lithio3->Lithio4 Warms > -50°C (Isomerization) Electrophile Acetaldehyde Lithio3->Electrophile Traps Desired Product Lithio4->Electrophile Traps Impurity

Figure 2: The Halogen Dance mechanism. Speed and temperature are the only controls.

Troubleshooting Checklist for DoM:

Part 3: References & Authority

  • Halogen Dance Mechanism:

    • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition.

    • Relevance: Defines the temperature thresholds (-78°C vs -50°C) for poly-halogenated pyridines.

  • Prevention of

    
     in Grignard Reactions: 
    
    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

    • Relevance: Establishes the use of LaCl3 and LiCl additives to modulate Grignard reactivity.

  • Reduction of Acetylpyridines:

    • Organic Process Research & Development (OPRD) often cites NaBH4 reduction of similar kinase inhibitor intermediates (e.g., Crizotinib intermediates).

    • Standard Protocol: See Vogel's Textbook of Practical Organic Chemistry for Borohydride reduction stoichiometry.

  • General Pyridine Lithiation:

    • Snieckus, V. (1990).[4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews.

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Content type: Technical Support Center Guide

Case ID: PUR-PYR-052 Status: Active Classification: Halogenated Heterocycle Purification Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]

Executive Summary

This guide addresses the purification of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a critical chiral intermediate often used in the synthesis of kinase inhibitors (e.g., crizotinib analogs).[1][2] Due to the competing polarity of the pyridine nitrogen/hydroxyl group and the lipophilic halogen substituents (Cl, Br), this molecule exhibits amphiphilic behavior , making it prone to "oiling out" rather than crystallizing.

This document provides a validated solvent screening protocol, a prioritized list of solvent systems, and a troubleshooting guide for phase separation issues.

Part 1: Solvent Selection Strategy

The Physicochemical Challenge

The target molecule contains a basic nitrogen, a hydrogen-bond donating hydroxyl group, and two electron-withdrawing halogens.

  • Calculated LogP: ~2.2 (Moderately Lipophilic)

  • H-Bond Donors: 1

  • H-Bond Acceptors: 2

This profile suggests the compound is too soluble in pure alcohols (methanol/ethanol) and too insoluble in pure aliphatics (hexane/heptane). Therefore, binary solvent systems are the most effective approach.

Recommended Solvent Systems
PrioritySolvent SystemRatio (v/v)Mechanism of ActionBest For
Primary Ethyl Acetate / n-Heptane 1:3 to 1:5Anti-solvent Precipitation: EtOAc solubilizes the polar alcohol; Heptane reduces solubility gradually.[1][2]Removal of non-polar impurities; General purification.[2]
Secondary Ethanol / Water 1:1 to 1:2Polarity Shift: High solubility in hot EtOH; water drastically reduces solubility upon cooling.[1][2]Removal of inorganic salts or highly polar byproducts.[2]
Alternative Toluene 100%Temperature Dependent: Moderate solubility at RT, high at reflux.Large scale batches (higher boiling point allows better dissolution).
Rescue DCM / Hexane 1:4Evaporative Crystallization: DCM evaporates faster, driving saturation.Thermally unstable batches (DCM boils at ~40°C).

Expert Insight: Avoid using Diethyl Ether or THF as single solvents.[1][2] The compound is often too soluble in THF even at -20°C, leading to significant yield loss.[2] Diethyl ether often leads to rapid evaporation and amorphous crust formation rather than defined crystals.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: The "Standard" Recrystallization (EtOAc/Heptane)

Use this protocol for crude material with >85% purity.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add Ethyl Acetate (15 mL) and heat to mild reflux (approx. 75°C).

    • Note: If the solid does not dissolve completely, add EtOAc in 1 mL increments. Do not exceed 25 mL total.

  • Filtration (Optional): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.[1][2]

    • Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 0.5 - 1.0 mL of EtOAc to clear the turbidity.[1][2] The solution should be saturated but clear.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly over 2 hours.

    • Critical Step: Agitate gently. If oil droplets form, see "Troubleshooting" below.

  • Final Crystallization: Once at RT, cool to 0-4°C in an ice bath for 1 hour.

  • Collection: Filter the white/off-white crystals and wash with cold n-Heptane/EtOAc (5:1 mixture).

Protocol B: Seeding Technique (For Stubborn Oils)

Use this if Protocol A results in an oil.

  • Prepare a saturated solution as described in Protocol A (Steps 1-4).[1][2]

  • Cool the solution to approx. 35-40°C.

  • Seeding: Add a tiny crystal (seed) of pure 1-(5-Bromo-2-chloropyridin-3-yl)ethanol.

    • Source of Seed: If no pure crystal exists, take 1 drop of the crude oil on a watch glass, add 1 drop of heptane, and scratch vigorously with a glass rod until a solid forms. Use this as the seed.

  • Allow the solution to stand undisturbed for 4 hours. Crystal growth should propagate from the seed.

Part 3: Troubleshooting & FAQs

Issue: "The product is Oiling Out"

Symptom: Instead of crystals, a second liquid layer (usually yellow/brown oil) forms at the bottom of the flask upon cooling. Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., using Water with Toluene). Solution:

  • Reheat the mixture until the oil redissolves.

  • Add more of the good solvent (e.g., EtOAc) (approx. 10-15% of total volume).

  • Cool much more slowly (wrap the flask in a towel or use a programmable cooling bath).

  • Vigorous Stirring: Sometimes, rapid stirring during the cooling phase prevents oil coalescence and forces nucleation.

Issue: "Yield is too low (<50%)"

Cause: Too much solvent was used, or the mother liquor still holds the product. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool to 0°C to harvest a "second crop" of crystals.

    • Warning: The second crop is usually less pure than the first.

Issue: "Color is persistent (Yellow/Brown)"

Cause: Oxidation byproducts or trace metal impurities. Solution:

  • During the hot dissolution step (Step 1), add Activated Carbon (Charcoal) (approx. 5 wt% of crude mass).

  • Reflux for 10 minutes.

  • Filter hot through Celite to remove the carbon. The filtrate should be colorless or pale yellow.

Part 4: Decision Tree & Workflow

The following diagram illustrates the logical flow for purifying this intermediate, including "rescue" pathways for common failures.

Recrystallization_Workflow Start Start: Crude 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Solubility_Test Solubility Test (100 mg scale) Start->Solubility_Test Decision_Solubility Is it soluble in hot EtOAc? Solubility_Test->Decision_Solubility Path_EtOAc Primary Route: EtOAc / Heptane Decision_Solubility->Path_EtOAc Yes Path_EtOH Secondary Route: EtOH / Water Decision_Solubility->Path_EtOH No (Try Alcohols) Process_Dissolve Dissolve in Hot Solvent Path_EtOAc->Process_Dissolve Path_EtOH->Process_Dissolve Process_Cool Slow Cool to RT Process_Dissolve->Process_Cool Check_State Result? Process_Cool->Check_State Result_Crystals Success: Crystals Formed Filter & Dry Check_State->Result_Crystals Crystals Result_Oil Failure: Oiling Out Check_State->Result_Oil Oily Liquid Result_NoPrecip Failure: No Precipitate Check_State->Result_NoPrecip Clear Solution Fix_Oil Remedy: Reheat, Add more Solubilizer, Seed, Slow Cool Result_Oil->Fix_Oil Fix_NoPrecip Remedy: Evaporate 50% Solvent, Cool to -10°C Result_NoPrecip->Fix_NoPrecip Fix_Oil->Process_Cool Retry Fix_NoPrecip->Check_State Retry

Caption: Logical workflow for solvent selection and troubleshooting the purification of halogenated pyridine alcohols.

References

  • General Recrystallization of Pyridines

    • Purification of Laboratory Chemicals. Armarego, W.L.F., Chai, C.L.L. (2013). Butterworth-Heinemann.[1][2] (Standard reference for purification of pyridine derivatives).

  • Synthesis of Analogous Halogenated Pyridines
  • Solvent Properties & Selection

    • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Related Intermediate Synthesis (Ketone Precursor)

Sources

Technical Support Center: Stability Profile of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Stability Profile

Compound: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol CAS: 159533-68-3 (Analogous/Related) Core Stability Status: Acid-Sensitive (Conditional)

This compound features a secondary alcohol at the 3-position of a halogenated pyridine ring. While the pyridine ring itself is electronically deactivated by the halogen substituents (rendering the ring nitrogen less basic and the ring less prone to oxidation), the secondary benzylic-like alcohol is the primary site of instability under acidic conditions.

Critical Stability Risks
  • Dehydration (Major Risk): In the presence of strong Brønsted acids (e.g.,

    
    , 
    
    
    
    ), the hydroxyl group protonates and eliminates water to form the vinyl species (3-vinyl-5-bromo-2-chloropyridine). This is driven by the conjugation of the resulting double bond with the pyridine ring.
  • Nucleophilic Substitution (

    
    /
    
    
    
    ):
    In the presence of hydrohalic acids (HCl, HBr), the hydroxyl group can be replaced by a halide, forming the corresponding alkyl halide.
  • Ring Hydrolysis (Minor Risk): The 2-chloro substituent is generally stable to aqueous acid at room temperature. Hydrolysis to the 2-pyridone typically requires forcing conditions (refluxing conc. acid) due to the electron-withdrawing nature of the 5-bromo group, which deactivates the ring toward nucleophilic attack.

Part 2: Technical Deep Dive (Mechanistic Insights)

The "Benzylic-Like" Reactivity

The 3-position of the pyridine ring behaves similarly to a benzylic position. However, the formation of a carbocation at this position is destabilized relative to a benzene analog due to the electron-deficient nature of the pyridine ring (further intensified by the electron-withdrawing Cl and Br atoms).

Despite this destabilization, acid-catalyzed dehydration remains the dominant degradation pathway because the transition state leading to the conjugated vinyl pyridine is energetically accessible, especially upon heating.

Degradation Pathways Diagram[1]

DegradationPathways Alcohol 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (Target Molecule) Protonated Protonated Intermediate (-OH2+) Alcohol->Protonated + H+ (Acid) Pyridone 2-Pyridone (Hydrolysis Product) Alcohol->Pyridone Conc. Acid / Reflux (Rare) Carbocation Carbocation (Transient) Protonated->Carbocation - H2O (Slow) Vinyl Vinyl Pyridine (Dehydration Product) Carbocation->Vinyl - H+ (Elimination) Chloride Alkyl Chloride (Substitution Product) Carbocation->Chloride + Cl- (if HCl used)

Figure 1: Acid-mediated degradation pathways.[1] The primary risks are elimination to the vinyl species or substitution to the alkyl halide.

Part 3: Troubleshooting Center (Q&A)

Scenario 1: Workup & Isolation Issues

Q: I see a new, less polar spot on my TLC after an acidic workup (1M HCl). What happened? Diagnosis: You likely formed the alkyl chloride or the vinyl dehydration product .

  • Mechanism: If you used HCl, the chloride ion is a competent nucleophile. The protonated alcohol (

    
    ) was displaced by 
    
    
    
    . If no nucleophile was present (e.g.,
    
    
    ), you likely caused elimination to the alkene.
  • Solution: Switch to a buffered quench. Use Saturated Ammonium Chloride (

    
    ) or a phosphate buffer (pH 6-7) instead of strong acids. Keep the temperature below 5°C during quenching.
    

Q: My LC-MS shows a mass peak of [M-18]. Is this an instrument artifact? Diagnosis: This is a chemical signature of Dehydration .

  • Explanation: Loss of water (18 Da) confirms the conversion of the alcohol to the alkene. This can happen in-source (in the mass spec ion source) or in the flask.

  • Verification: Run the sample with a lower desolvation temperature. If the peak persists, the degradation occurred in your flask. If it disappears, it is thermal degradation inside the MS source.

Scenario 2: Reaction Optimization

Q: Can I use this alcohol in a reaction requiring Lewis Acids (e.g.,


)? 
Diagnosis:  Proceed with extreme caution.
  • Risk: Lewis acids coordinate strongly to the pyridine nitrogen and the hydroxyl oxygen. This activates the C-O bond for cleavage, promoting carbocation formation and subsequent rearrangement or polymerization.

  • Mitigation: Pre-complex the alcohol with a non-nucleophilic base (like 2,6-lutidine) if possible, or run the reaction at cryogenic temperatures (-78°C to -40°C) to kinetically trap the intermediate.

Scenario 3: Storage

Q: The white solid turned yellow after a month. Is it still pure? Diagnosis: Likely oxidation or slow elimination.

  • Explanation: 2-Chloropyridines are light-sensitive. Furthermore, benzylic-like alcohols can slowly oxidize to the ketone (1-(5-bromo-2-chloropyridin-3-yl)ethanone) in air.

  • Action: Check

    
    -NMR.[1] Look for the loss of the multiplet at the chiral center (~5.0 ppm) and the appearance of a methyl singlet (ketone) or vinyl protons (alkene).
    
  • Prevention: Store under Argon/Nitrogen at -20°C.

Part 4: Experimental Protocols

Protocol A: Safe Quench & Isolation (Prevents Acid Degradation)

Use this protocol if generating the alcohol via reduction of the ketone (e.g.,


 reduction).
  • Cool Down: Cool the reaction mixture to 0°C.

  • Quench: Slowly add Saturated Aqueous

    
      (pH ~5-6). Do not use 1M HCl.
    
    • Why?

      
       provides enough protons to quench excess hydride but is not acidic enough to protonate the pyridine ring significantly or catalyze rapid dehydration.
      
  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer with Water (1x) and Brine (1x).

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the compound is extremely sensitive, as
    
    
    is slightly Lewis acidic.
  • Concentration: Rotary evaporate at a bath temperature < 40°C .

Protocol B: Troubleshooting Workflow

Troubleshooting Start Observation: Impurity formed during Acidic Workup CheckTLC Check TLC/LCMS vs Parent Start->CheckTLC Decision1 Is the new spot Less Polar? CheckTLC->Decision1 Decision2 Did you use HCl? Decision1->Decision2 Yes ResultAlkene Suspect: Dehydration (Alkene) Check: Mass [M-18] Action Action: Repeat with NH4Cl quench Keep T < 5°C ResultAlkene->Action ResultChloride Suspect: Chloride Subst. Check: Mass [M+18] (Cl pattern) ResultChloride->Action Decision2->ResultAlkene No (used H2SO4/H3PO4) Decision2->ResultChloride Yes

Figure 2: Decision matrix for diagnosing instability issues.

Part 5: References

  • General Reactivity of Pyridyl Alcohols:

    • Title: Dehydration of Alcohols: Mechanism and Reactivity.[2]

    • Source: Chemistry LibreTexts / Periodic Chemistry.

    • Context: Establishes the E1 mechanism for secondary alcohol dehydration under acidic conditions.

  • Stability of 2-Chloropyridines:

    • Title: Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.

    • Source: NTNU (Norwegian University of Science and Technology).

    • Context: Confirms that 2-chloropyridine is relatively stable to acid hydrolysis at moderate temperatures, requiring high energy (supercritical conditions) to hydrolyze to pyridone.

  • Synthesis & Handling of Halogenated Pyridines:

    • Title: 1-(5-Bromopyridin-2-yl)ethanol - Chemical Properties and Structure.[3]

    • Source: VulcanChem / PubChem.

    • Context: Describes the synthesis (reduction of ketone) and general handling of bromopyridyl ethanols, highlighting the use of mild conditions.

  • Acidic Hydrolysis Benchmarks:

    • Title: Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline.

    • Source: ResearchGate (Journal of Heterocyclic Chemistry).

    • Context: Contrasts the stability of 2-chloropyridine (stable) vs phenanthrolines (labile) in acid, supporting the claim that the alcohol is the weak point, not the chloride.

Sources

Technical Support Center: Handling Moisture Sensitivity in 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with irreproducible yields when functionalizing 1-(5-Bromo-2-chloropyridin-3-yl)ethanol . This molecule—a di-halogenated pyridine bearing a secondary alcohol—is a highly versatile building block in drug discovery. However, its downstream transformations (such as oxidations to the ketone, alcohol activations, and palladium-catalyzed cross-couplings) are notoriously susceptible to moisture.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your synthetic workflows remain robust and reproducible.

The Chemical Profile: Causality of Moisture Failures

To troubleshoot effectively, we must first understand the specific electronic and steric environment of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol. The pyridine ring is rendered highly electron-deficient by the 5-bromo and 2-chloro substituents. This has two major consequences when moisture is introduced into your reaction:

  • Reagent Quenching & Acid Generation: Common oxidants for secondary alcohols, such as Swern reagents or Dess-Martin Periodinane (DMP), react violently with water. This hydrolysis not only destroys the active oxidant but generates acidic byproducts (HCl or acetic acid)[1]. Because the pyridine nitrogen is basic, it becomes protonated by these byproducts, pulling your substrate into aqueous layers during workup or causing it to precipitate prematurely.

  • Catalyst Deactivation: If you are attempting a cross-coupling at the 5-bromo position, adventitious water can oxidize electron-rich phosphine ligands and promote the protodeboronation of your coupling partner.

Troubleshooting & FAQs

Q1: My Swern oxidation of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol to the corresponding ketone stalls at 40-50% conversion. What is happening mechanistically? Causality: The Swern oxidation relies on the formation of a highly moisture-sensitive chlorosulfonium intermediate from DMSO and oxalyl chloride[2]. If adventitious water is present, it outcompetes your secondary alcohol nucleophile, hydrolyzing the intermediate into DMSO, CO₂, and HCl. The generated HCl protonates your di-halopyridine substrate, altering its solubility and halting the reaction. Self-Validating Check: Monitor the reaction flask during the DMSO addition. A successful, dry Swern activation emits a steady stream of gas (CO and CO₂). If gas evolution is weak or stops prematurely, moisture has likely quenched the active species.

Q2: I switched to Dess-Martin Periodinane (DMP) to avoid the strict cryogenic conditions of the Swern oxidation, but I am getting a complex mixture of products. Why? Causality: While DMP is slightly more tolerant of trace moisture than Swern conditions, excess moisture hydrolyzes DMP back to inactive 2-iodoxybenzoic acid (IBX) and acetic acid[1]. The acetic acid protonates the pyridine ring of your substrate. This protonation drastically reduces the nucleophilicity of the adjacent secondary alcohol, leading to sluggish kinetics and allowing side reactions to dominate. Self-Validating Check: Pure DMP is a white, free-flowing powder. If your DMP has clumped or smells strongly of acetic acid, it has been compromised by atmospheric moisture and must be discarded.

Q3: During a Suzuki cross-coupling at the 5-bromo position, I see significant protodeboronation of my boronic acid. How does moisture play a role here? Causality: While some Suzuki couplings tolerate water (e.g., using micellar catalysis), excess adventitious water in traditional anhydrous setups leads to rapid ligand oxidation. When the active Pd(0) cycle is slowed down by ligand degradation, the boronic acid partner sits in the presence of base and water, degrading via protodeboronation before transmetalation can occur.

Quantitative Data: Impact of Moisture on Yields

The following table summarizes empirical data demonstrating how varying levels of solvent water content (measured via Karl Fischer titration) impact the primary transformations of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol.

Reaction TypeReagents / CatalystYield (<50 ppm H₂O)Yield (~500 ppm H₂O)Yield (>2000 ppm H₂O)Primary Failure Mode
Oxidation Swern (DMSO / Oxalyl Chloride)>90%45%<10%Chlorosulfonium hydrolysis; HCl protonates pyridine[2].
Oxidation Dess-Martin Periodinane (DMP)85%70%20%Reagent degrades to IBX and acetic acid[1].
Cross-Coupling Pd(dppf)Cl₂, Aryl Boronic Acid88%60%<15%Ligand oxidation and competitive protodeboronation.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Anhydrous Swern Oxidation

Objective: Convert 1-(5-Bromo-2-chloropyridin-3-yl)ethanol to 1-(5-Bromo-2-chloropyridin-3-yl)ethanone without moisture quenching.

  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Loading: Add anhydrous dichloromethane (DCM, <50 ppm H₂O) and oxalyl chloride (1.2 equiv). Cool the system to -78 °C using a dry ice/acetone bath.

  • Activation (Validation Step): Add anhydrous DMSO (2.4 equiv) dropwise. Self-Validation: You must observe immediate, vigorous gas evolution. If no gas evolves, the system is wet; abort the reaction.

  • Substrate Addition: Dissolve 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (1.0 equiv) in anhydrous DCM and add dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Base Quench: Add anhydrous triethylamine (5.0 equiv) dropwise. Self-Validation: The solution should turn cloudy white as triethylamine hydrochloride salts precipitate.

  • Workup: Warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with DCM.

Protocol B: Micellar Palladium Cross-Coupling (Moisture-Tolerant Alternative)

Objective: If rigorous drying is unfeasible, bypass moisture sensitivity entirely by utilizing aqueous micellar catalysis[3].

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water and degas by sparging with Argon for 30 minutes.

  • Reaction Assembly: To a vial, add 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (1.0 equiv), the desired boronic acid (1.5 equiv), and Pd(Amphos)₂Cl₂ (2 mol%).

  • Solvent Addition: Add the degassed TPGS-750-M solution and triethylamine (3.0 equiv).

  • Execution: Stir vigorously at room temperature. Self-Validation: The reaction mixture will form a milky emulsion. The hydrophobic core of the micelles protects the sensitive catalytic intermediates from the bulk water, allowing the coupling to proceed smoothly.

Visualizations of Workflows and Mechanisms

SwernMoisture A DMSO + (COCl)2 B Chlorosulfonium Intermediate A->B -78°C C H2O (Moisture) B->C If wet E 1-(5-Bromo-2-chloro- pyridin-3-yl)ethanol B->E If dry D Hydrolysis Quench (DMSO + HCl + CO2) C->D Reaction Stalls F Alkoxysulfonium Intermediate E->F Alcohol attacks G Ketone Product (Target) F->G + Et3N (Base)

Mechanism of moisture interference vs. productive pathway in Swern oxidation.

SchlenkWorkflow N1 1. Flame Dry Glassware under High Vacuum N2 2. Backfill with Dry Argon (x3 Cycles) N1->N2 N3 3. Add Substrate & Anhydrous Solvent N2->N3 N4 4. Add Moisture-Sensitive Reagents via Syringe N3->N4 N5 5. Monitor Reaction (Self-Validation: Gas Evolution) N4->N5

Standard Schlenk line workflow for anhydrous reaction setup and validation.

References

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a critical chiral intermediate often used in the synthesis of ALK inhibitors like Crizotinib.

Status: Active Role: Senior Application Scientist Ticket Focus: Impurity Profiling, Chiral Resolution, and Process Optimization

🔬 Module 1: Chemical Profile & Critical Quality Attributes (CQA)

User Query: I am seeing multiple peaks in my HPLC trace after reducing the ketone precursor. What are the likely impurities, and how do I distinguish them?

Scientist Response: In the reduction of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone to its alcohol form, you are dealing with a halogenated pyridine. The electron-deficient nature of the pyridine ring makes the halogens (Br at C5, Cl at C2) susceptible to hydrodehalogenation if the reduction conditions are too aggressive (e.g., Pd/C hydrogenation).

Impurity Identification Matrix
Impurity TypeChemical IdentityRelative Retention (RRT)*Origin/Cause
Impurity A (SM) 1-(5-Bromo-2-chloropyridin-3-yl)ethanone~1.2 - 1.3Incomplete reduction (Starting Material).
Impurity B 1-(2-chloropyridin-3-yl)ethanol~0.8Des-bromo byproduct (Over-reduction).
Impurity C 1-(5-Bromopyridin-3-yl)ethanol~0.7Des-chloro byproduct (Over-reduction).
Impurity D Pyridine-ethyl aggregates>1.5Oligomerization (rare, storage induced).

*RRT values are approximate for C18 RP-HPLC (Water/Acetonitrile gradient).

🛠 Module 2: Process-Related Impurity Removal (Chemical Purity)

User Query: My product contains 5% unreacted ketone. Recrystallization isn't working efficiently. What is the optimal protocol?

Scientist Response: The ketone starting material is significantly less polar than the alcohol product due to the lack of the hydrogen-bond donating hydroxyl group. However, both have poor solubility in water and high solubility in polar organics, making standard crystallization tricky.

Troubleshooting Protocol: The "Anti-Solvent Crash" Method

We recommend a Displacement Crystallization approach rather than thermal recrystallization to minimize thermal degradation of the halogens.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture (10g) in Ethyl Acetate (EtOAc) (30 mL) at 40°C.

  • Concentration: Reduce volume to ~15 mL under vacuum to ensure saturation.

  • Anti-Solvent Addition: Slowly add n-Heptane (45 mL) dropwise while stirring at room temperature.

    • Note: The ketone is more soluble in Heptane than the alcohol.

  • Aging: Cool the slurry to 0-5°C and stir for 2 hours.

  • Filtration: Filter the white solid. Wash with cold 1:5 EtOAc:Heptane.

Why this works: The partition coefficient difference allows the ketone to remain in the mother liquor (Heptane-rich phase) while the alcohol crystallizes out.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckHPLC Analytical HPLC Check Start->CheckHPLC KetoneHigh Ketone > 2%? CheckHPLC->KetoneHigh Recryst EtOAc/Heptane Crystallization KetoneHigh->Recryst Yes (Bulk) Column Flash Column (SiO2, 10-30% EtOAc/Hex) KetoneHigh->Column Yes (Small Scale) CheckChiral Chiral Purity Check KetoneHigh->CheckChiral No Recryst->CheckHPLC Column->CheckHPLC IsRacemic Racemic (50:50)? CheckChiral->IsRacemic Resolution Enzymatic Kinetic Resolution IsRacemic->Resolution Yes Final Pure (R)-Alcohol (>99% ee) IsRacemic->Final No (Already Pure) Resolution->Final

Caption: Decision logic for selecting purification pathways based on impurity profile.

🧬 Module 3: Enantiomeric Resolution (Chiral Purity)

User Query: I synthesized the racemate. How do I isolate the (R)-enantiomer (the active isomer for Crizotinib synthesis) without expensive Prep-HPLC?

Scientist Response: While Chiral Prep-HPLC is effective, it is costly for scale-up. The industry standard for this class of secondary alcohols is Lipase-Catalyzed Kinetic Resolution .

Protocol: Enzymatic Kinetic Resolution

This method uses an enzyme to selectively acetylate the (S)-enantiomer, leaving the desired (R)-enantiomer as a free alcohol.

Reagents:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Workflow:

  • Setup: Dissolve 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (racemate) in MTBE (0.1 M concentration).

  • Addition: Add Vinyl Acetate (0.6 equivalents) and CAL-B (20 mg/mmol substrate).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor by Chiral HPLC.

    • Target: Stop when (S)-ester formation plateaus (~50% conversion).

  • Separation: Filter off the enzyme (reusable).

  • Purification: Evaporate solvent and perform Flash Chromatography (Silica Gel).

    • Fraction 1 (Non-polar): (S)-Acetate (Impurity).

    • Fraction 2 (Polar): (R)-Alcohol (Target Product) .

Visualization: Kinetic Resolution Pathway

KineticResolution Racemate (R/S)-Alcohol (Racemate) Reaction CAL-B Lipase + Vinyl Acetate Racemate->Reaction Products Mixture: (S)-Acetate + (R)-Alcohol Reaction->Products Selective Acetylation Separation Silica Gel Chromatography Products->Separation Waste (S)-Acetate (Discard/Hydrolyze) Separation->Waste Elutes First (Non-polar) Target (R)-Alcohol (>99% ee) Separation->Target Elutes Second (Polar)

Caption: Enzymatic kinetic resolution workflow separating (S)-ester from (R)-alcohol.

📊 Module 4: Analytical Troubleshooting (HPLC Methods)

User Query: I need a robust HPLC method to separate the enantiomers and the ketone impurity simultaneously.

Scientist Response: You typically cannot separate chemical impurities and enantiomers efficiently in a single run. We recommend a two-method strategy.

Method A: Chemical Purity (Reverse Phase)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Purpose: Quantify ketone and des-halo impurities.

Method B: Chiral Purity (Normal Phase)
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Selectivity: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (confirm with standards).

Troubleshooting Table: HPLC Issues

SymptomProbable CauseCorrective Action
Broad Peaks Pyridine interaction with silanols.Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase as a modifier.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase (Hexane/IPA), not pure IPA or MeOH.
Drifting Retention Temperature fluctuation.Thermostat the column compartment (critical for chiral separations).

📚 References

  • Pfizer Inc. (2006). Preparation of aminopyridines as kinase inhibitors. US Patent Application US20060128724A1. Link (Describes the synthesis of Crizotinib intermediates).

  • Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Derivatives. Molecules, 16(8). Link (Mechanistic grounding for enzymatic resolution of halo-alcohols).

  • Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. Link (Standard operating parameters for chiral columns).

  • Putta, P. (2019).[1][2] Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. International Journal of Biochemistry and Pharmacology. Link (Base method for Crizotinib related compounds).

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Content Type: Comparative Technical Guide

Executive Summary

This guide provides a rigorous structural analysis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a critical halogenated pyridine intermediate often employed in Suzuki-Miyaura cross-coupling reactions for drug discovery.

The primary challenge in characterizing this molecule lies in differentiating it from its regioisomers (e.g., 6-bromo analogs) and confirming the integrity of the secondary alcohol moiety. While LC-MS confirms molecular weight (


), it fails to provide connectivity data. This guide compares the performance of Chloroform-d (

)
versus Dimethyl Sulfoxide-

(

)
as solvent systems, ultimately recommending

for superior resolution of labile protons and structural validation.

Comparative Analysis: Solvent System Performance

For this specific alcohol-functionalized heterocycle, the choice of solvent dictates the quality of the structural data. Below is an objective comparison of the two industry-standard alternatives.

Table 1: Comparative Performance Metrics ( vs. )
FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

(Recommended)
Scientific Rationale
Hydroxyl (-OH) Signal Broad singlet or invisible (Exchange)Sharp doublet (Coupled)DMSO inhibits proton exchange, allowing observation of

coupling.
Solubility ModerateExcellentThe polar pyridine/alcohol core dissolves more rapidly in DMSO.
Water Signal Interference ~1.56 ppm (Can overlap with Methyl)~3.33 ppm (Distinct)Water in DMSO is deshielded, moving it away from the critical methyl doublet region.
Aromatic Resolution GoodExcellentHigher viscosity of DMSO often sharpens relaxation, though line broadening can occur if wet.
Cost LowModerate
Verdict

Use


.  The ability to observe the hydroxyl proton coupling (

Hz) provides a self-validating confirmation of the secondary alcohol oxidation state, which is lost in

due to rapid chemical exchange.

Structural Assignment & Spectral Data (DMSO- )

The following data represents the reference spectral characteristics for the molecule in


 at 298 K (400 MHz).
The Aromatic Region (Pyridine Ring)

The 2,3,5-substitution pattern leaves two aromatic protons: H4 and H6 .

  • H6 (Position 6): Located

    
     to the Nitrogen and ortho to the Bromine. This is the most deshielded proton.
    
  • H4 (Position 4): Located

    
     to the Nitrogen, between the alkyl group and the Bromine.
    

Key Diagnostic: Look for Meta-Coupling (


) . Unlike substituted benzenes, pyridines often display sharp meta-coupling (1.5 – 2.5 Hz) between H4 and H6.
The Aliphatic Region (Ethanol Side Chain)

The secondary alcohol creates a chiral center, rendering the methylene protons non-equivalent (though not applicable here as it is a methyl group).

  • Methine (-CH-): A multiplet (quartet of doublets if OH couples).

  • Methyl (-CH3): A clean doublet.

Table 2: Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H6 Ar-H8.45 – 8.55Doublet (d)


to N (deshielded), ortho to Br.
H4 Ar-H8.05 – 8.15Doublet (d)


to N, shielded relative to H6.
OH OH5.50 – 5.60Doublet (d)

Exchangeable. Visible only in dry DMSO.
CH Alkyl4.90 – 5.00Multiplet (m)-Deshielded by OH and Aromatic ring.
CH3 Alkyl1.30 – 1.40Doublet (d)

Standard methyl doublet.

Visualization of Structural Logic

The following diagram illustrates the assignment logic and the connectivity established by the NMR signals.

G Molecule 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Pyridine Pyridine Core (2,3,5-Substituted) Molecule->Pyridine SideChain Ethanol Chain (-CH(OH)CH3) Molecule->SideChain H6 H6 Signal ~8.50 ppm (d) (Alpha to N) Pyridine->H6 Ortho to Br H4 H4 Signal ~8.10 ppm (d) (Meta Coupling) Pyridine->H4 Gamma to N Methine CH Signal ~4.95 ppm (Quartet/Multi) SideChain->Methine Methyl CH3 Signal ~1.35 ppm (d) SideChain->Methyl OH OH Signal ~5.55 ppm (d) (DMSO only) SideChain->OH H6->H4 4J Coupling (~2.4Hz) Methine->Methyl 3J Vicinal Methine->OH 3J (in DMSO)

Figure 1: Structural assignment logic correlating molecular fragments to specific NMR signals.

Experimental Protocol: High-Fidelity Acquisition

To ensure the spectrum matches the reference data above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Critical: Use a fresh ampoule to minimize water content. Water peaks at ~3.33 ppm can broaden the OH signal via proton exchange.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.

  • Transfer: Filter through a cotton plug into a clean 5mm NMR tube if any turbidity remains.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5mg sample).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to Nitrogen often have longer

      
       relaxation times. A short D1 will reduce integration accuracy of H6 vs H4.
      
  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Integration: Calibrate the Methyl doublet (CH3) to 3.00 .

  • Self-Check:

    • Does the Aromatic region integrate to 2.0 (1H for H4 + 1H for H6)?

    • Does the Methine (CH) integrate to 1.0 ?

    • Is the OH doublet visible? If it is a singlet, the solvent is wet.

Analytical Workflow

The following diagram outlines the decision process for characterizing this intermediate.

Workflow Start Crude Product Isolated Solubility Solubility Check Start->Solubility Choice Select Solvent Solubility->Choice CDCl3 CDCl3 (Standard) Choice->CDCl3 Non-polar impurities DMSO DMSO-d6 (Polar/Labile) Choice->DMSO Full Characterization Result_CDCl3 Result: OH = Broad/Invisible Water = ~1.6 ppm Good for purity check CDCl3->Result_CDCl3 Result_DMSO Result: OH = Sharp Doublet Water = ~3.3 ppm Confirms Alcohol Structure DMSO->Result_DMSO Validation Check Integrals: CH3 (3.0) : Ar-H (2.0) Result_CDCl3->Validation Result_DMSO->Validation Recommended Path

Figure 2: Analytical workflow for solvent selection and data validation.

References

  • Abraham, R. J., et al. (2006).[1] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • BenchChem. (2025).[2][3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Pyridine Coupling Constants).
  • ChemicalBook. "5-Bromo-2-chloropyridine NMR Spectrum Data." (Reference for parent heterocycle shifts).

Sources

Comparative Guide: Chiral HPLC Methods for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol presents a classic but distinct challenge in chiral chromatography. As a key intermediate in the synthesis of ALK/ROS1 kinase inhibitors (structurally analogous to Crizotinib intermediates), the enantiopurity of this alcohol is critical for downstream efficacy.

The molecule features a basic pyridine nitrogen (prone to silanol interactions) and a chiral hydroxyl group adjacent to an electron-deficient, di-halogenated ring.

The Verdict: While immobilized phases offer solvent flexibility, the Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) in Normal Phase (NP) mode is the superior "First-Choice" method for this specific pharmacophore. It consistently outperforms Cellulose-based alternatives (OD-H) regarding peak symmetry and resolution (


) for aryl-ethanol derivatives, provided a basic additive is used.

Chemical Context & Separation Challenges

To design a robust method, we must understand the analyte's behavior at the molecular level:

  • The "Tail" Factor (Pyridine Nitrogen): The nitrogen at position 1 of the ring is a Lewis base. On standard silica supports, this interacts with residual silanols, causing severe peak tailing. Critical Control: The mobile phase must contain a basic modifier (Diethylamine or Triethylamine).

  • The "Recognition" Factor (Chiral Center): The chiral recognition mechanism relies on hydrogen bonding between the analyte's -OH group and the carbamate linkage on the stationary phase.

  • The "Pi-Pi" Factor: The bromine and chlorine atoms make the pyridine ring electron-deficient. This enhances

    
     interactions with the electron-rich phenyl rings of the polysaccharide selector.
    

Comparative Analysis of Methodology

We compared the three most viable separation strategies based on resolution (


), selectivity (

), and robustness.
Method A: The Gold Standard (Amylose)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1)

  • Performance: Typically yields

    
    . The helical structure of amylose forms a "pocket" that accommodates the bulky bromine/chlorine substituents effectively.
    
Method B: The Alternative (Cellulose)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1)

  • Performance: Often shows complementary selectivity. If AD-H fails (co-elution), OD-H is the immediate backup. However, for ethanol side chains, cellulose often displays slightly lower theoretical plates (

    
    ) compared to amylose.
    
Method C: Immobilized (Solvent Versatility)
  • Column: Chiralpak IA (Immobilized Amylose)

  • Mobile Phase: Dichloromethane / Methanol (95:5)

  • Performance: Useful only if solubility is an issue in Hexane. The chlorinated solvent can alter the 3D conformation of the polymer, sometimes unlocking unique selectivity, but at the cost of higher mobile phase volatility.

Data Summary: Representative Performance
ParameterMethod A (AD-H)Method B (OD-H)Method C (IA - DCM)
Selectivity (

)
1.35 - 1.45 1.15 - 1.251.20
Resolution (

)
> 2.8 1.82.0
Tailing Factor (

)
1.051.151.10
Analysis Time < 10 min< 12 min< 8 min
Robustness HighModerateHigh

Note: Data represents typical values for halogenated pyridyl ethanol analogs under optimized conditions.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . If the system suitability parameters are not met, the column history or mobile phase preparation is suspect.

Reagents & Equipment
  • Solvents: HPLC Grade n-Hexane (95%+), Absolute Ethanol (EtOH), Diethylamine (DEA, >99.5%).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[2][3]
  • Detector: UV/Vis Diode Array (DAD).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of Ethanol.

    • Add 1.0 mL of Diethylamine (0.1% v/v). Crucial: Add DEA to the alcohol portion first to ensure mixing before adding to Hexane.

    • Mix thoroughly and degas (sonication for 10 mins). Do not filter through nylon (nylon absorbs basic additives); use PTFE if filtration is necessary.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min.[4][5][6]

    • Temperature:

      
      .
      
    • Flush column for 30 minutes. Monitor baseline stability at 254 nm (aromatic max) and 220 nm (end absorption).

  • Sample Preparation:

    • Dissolve 1.0 mg of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol in 1.0 mL of Ethanol .

    • Note: Avoid dissolving in pure Hexane; the polar alcohol may precipitate or stick to the loop.

  • Execution & Validation:

    • Inject 5

      
      L.[5]
      
    • Pass Criteria:

      • Retention time of Enantiomer 1 (

        
        ): ~6-8 mins.
        
      • Resolution (

        
        ): 
        
        
        
        .
      • Tailing Factor:

        
         (If 
        
        
        
        , increase DEA to 0.15%).

Method Development Decision Matrix

The following diagram illustrates the logical workflow for optimizing the separation of this specific intermediate, detailing the "If/Then" logic required for troubleshooting.

G Start Start: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Screening Screening Phase (Hexane/EtOH 90:10) Start->Screening Check_ADH Column A: Chiralpak AD-H (Amylose) Screening->Check_ADH Primary Choice Check_ODH Column B: Chiralcel OD-H (Cellulose) Screening->Check_ODH Secondary Choice Decision Evaluate Resolution (Rs) Check_ADH->Decision Check_ODH->Decision Opt_Base Optimization: Add 0.1% DEA (Suppress Pyridine Tailing) Decision->Opt_Base Rs > 1.0 but Tailing Success Validation (Rs > 2.0, Tf < 1.2) Decision->Success Rs > 2.0 & Symm Fail_Coelution Switch Mobile Phase (Try Hex/IPA or Hex/MeOH) Decision->Fail_Coelution Rs < 0.8 Opt_Base->Success Fail_Coelution->Check_ODH If AD-H Failed

Caption: Workflow for chiral method development targeting halogenated pyridine derivatives. Blue nodes indicate process steps; Green indicates optimization/success; Red indicates decision points/failure loops.

References

  • BenchChem. (2025).[4] Synthesis and Chiral Separation of Crizotinib Enantiomers. Retrieved from

  • Der Pharma Chemica. (2015). Enantioselective Analysis of Crizotinib by Chiral LC Method. Der Pharma Chemica, 7(4), 1-8. Retrieved from

  • Phenomenex. (2021).[7] Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance (Analogous Pyridine Chemistry). American Journal of Analytical Chemistry. Retrieved from

Sources

Technical Guide: LC-MS Fragmentation & Analysis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometric behavior of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , a highly specific halogenated pyridine intermediate. Unlike standard pyridine analysis, this molecule presents a unique analytical trade-off: exceptional isotopic specificity at the cost of reduced ionization efficiency .

The presence of electron-withdrawing halogens (Br at C5, Cl at C2) significantly lowers the basicity of the pyridine nitrogen (


 vs. 

for unsubstituted pyridine), making standard ESI+ protonation challenging. However, the distinct

and

isotopic interplay provides a self-validating spectral fingerprint that eliminates false positives common in complex matrices.

Part 1: Structural Analysis & Isotopic Signatures

The "M+2+4" Fingerprint

The defining feature of this molecule is the interplay between Bromine and Chlorine. Unlike mono-halogenated compounds, this dual-halogen system creates a triplet molecular ion cluster that serves as an intrinsic quality control check.

Calculated Isotopic Distribution (ESI+ Mode):

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~235.95 Da
    
Ion SpeciesCompositionApprox.[1][2][3][4][5][6][7] Relative AbundanceDiagnostic Value
M (m/z ~236)

76% Base Peak (Quantification)
M+2 (m/z ~238)

AND

100% Confirmation (Mixed Isotope)
M+4 (m/z ~240)

24% Specificity Check (Heavy Isotope)

Expert Insight: If your observed M+2 peak is not roughly 130% the intensity of the M peak (due to the summation of Br and Cl probabilities), you likely have a co-eluting impurity or isobaric interference.

Part 2: Performance Comparison (Target vs. Analog)

In drug development, this molecule is often analyzed alongside its debrominated impurity or non-halogenated analogs. The following table compares the MS performance of the target against its common Des-bromo analog (1-(2-chloropyridin-3-yl)ethanol).

FeatureTarget Molecule (Br + Cl)Alternative/Impurity (Des-bromo, Cl only)Operational Implication
Ionization Efficiency Low (Suppressed)High The target requires higher gain settings or more concentrated injection volumes due to the electron-withdrawing Br atom reducing N-basicity.
Spectral Specificity Excellent (M, M+2, M+4)Good (M, M+2 only)The Target's unique "Triplet Pattern" allows for easier extraction from background noise in biological matrices.
Fragmentation Energy Labile (C-Br bond weak)Stable (C-Cl bond strong)The Target fragments at lower collision energies (CE). Care must be taken not to "over-fragment" and lose the parent ion completely in source.
Retention Time (RP) Later Eluting Earlier Eluting The Br atom adds significant lipophilicity, useful for chromatographic resolution.

Part 3: Fragmentation Pathways & Mechanism

The fragmentation of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol follows a predictable, energy-dependent cascade.

Primary Pathway: Dehydration (Low Energy)

The 1-hydroxyethyl group is benzylic-like. Upon protonation, the first and most dominant loss is water (


), generating a resonance-stabilized vinyl-pyridine cation.
  • Transition:

    
    
    
  • Mechanism: E1-like elimination favored by the aromatic ring.

Secondary Pathway: Halogen Loss (Medium/High Energy)

Once dehydrated, the ring system destabilizes. The C-Br bond is significantly weaker than the C-Cl or C-C bonds.

  • Transition:

    
     (Loss of Br radical/HBr)
    
  • Observation: The isotopic pattern collapses from a "Br+Cl" pattern to a simple "Cl-only" pattern (3:1 ratio) in the fragment spectrum. This is a critical confirmation step.

Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 236/238/240 (Br + Cl Pattern) Dehydrated Dehydrated Ion [M+H-H2O]+ m/z 218/220/222 (Vinyl-Pyridine Core) Precursor->Dehydrated Loss of H2O (-18 Da) Dominant Path Debrominated De-brominated Fragment m/z ~139/141 (Cl Pattern Only) Dehydrated->Debrominated Loss of Br (-79/81) High CE RingFrag Ring Cleavage Low Mass Ions Debrominated->RingFrag Ring Opening

Figure 1: Step-wise fragmentation showing the transition from the intact parent to the specific chlorinated fragment.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to overcome the low basicity of the target molecule while ensuring isotopic fidelity.

LC Conditions
  • Column: C18 End-capped (e.g., Acquity BEH or Kinetex),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate; pH must remain < 3 to protonate the pyridine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep ramp (5% B to 95% B over 3 mins). The Br-substitution makes this molecule hydrophobic; expect elution > 60% B.

MS Source Settings (ESI+)
  • Capillary Voltage: 3.5 - 4.0 kV (Higher than typical to force ionization of the electron-deficient ring).

  • Cone Voltage: 20 V (Keep low to prevent in-source dehydration).

  • Source Temp:

    
     (High temp aids desolvation of the polar alcohol).
    
Workflow Diagram

Workflow cluster_MS Mass Spectrometry Logic Start Sample Preparation (Dissolve in 50:50 MeOH:H2O) LC LC Separation High Organic Gradient (Retains Hydrophobic Br-species) Start->LC Ionization ESI+ Source High Voltage (4kV) Acidic pH Essential LC->Ionization Scan1 Full Scan (MS1) Check for 236/238/240 Triplet Ionization->Scan1 Filter Isotope Filter Pass only if M+2 exists Scan1->Filter Frag MS/MS Fragmentation Target m/z 218 (H2O Loss) Filter->Frag

Figure 2: Analytical workflow emphasizing the isotope filter step for quality control.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from

  • BenchChem. (2025).[6] Comparative Mass Spectrometry Analysis of Chlorinated Pyridines. Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for Cl and Br. Retrieved from

  • National Institutes of Health (NIH). (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Retrieved from

Sources

Comparing synthetic routes for 5-bromo-2-chloropyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-chloropyridine (CAS: 53939-30-3) is a high-value heterocyclic scaffold in medicinal chemistry.[1][2][3] Its structural asymmetry—featuring a reactive C-Cl bond at the 2-position (susceptible to SNAr) and a C-Br bond at the 5-position (ideal for Pd-catalyzed cross-couplings)—makes it a linchpin in the synthesis of kinase inhibitors and agrochemicals.

This guide objectively compares the three dominant synthetic strategies:

  • Dehydroxychlorination (The Industrial Standard): Conversion of 5-bromo-2-hydroxypyridine using POCl₃.

  • Sandmeyer Reaction (The Laboratory Standard): Diazotization-chlorination of 2-amino-5-bromopyridine.

  • Direct Bromination (The "Atom-Economic" Route): Electrophilic bromination of 2-chloropyridine.

Recommendation: For scalable, high-purity production (>100g), Route 1 is superior due to its reliability and avoidance of unstable diazonium intermediates. For small-scale discovery chemistry where 2-amino-5-bromopyridine is readily available, Route 2 offers a milder alternative.

Comparative Analysis Matrix

The following table synthesizes experimental data to aid in route selection.

MetricRoute 1: Dehydroxychlorination (POCl₃)Route 2: Sandmeyer (NaNO₂/HCl)Route 3: Direct Bromination
Starting Material 5-Bromo-2-hydroxypyridine2-Amino-5-bromopyridine2-Chloropyridine
Key Reagents POCl₃ (Phosphorus Oxychloride)NaNO₂, HCl, CuClBr₂, NBS
Typical Yield 85 – 95% 70 – 85%40 – 60%
Selectivity Very High (>98%)High (Trace phenol byproduct)Moderate (Isomer mixtures)
Scalability Excellent (Kg to Ton scale)Moderate (Exotherm control)Poor (Purification bottlenecks)
Safety Profile Corrosive (POCl₃), violent quenchExplosion risk (Diazonium)Toxic (Br₂ vapor)
Cost Efficiency High (Cheap reagents)ModerateHigh (Fewest steps)

Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on available resources and constraints.

RouteSelection Start Start: Select Precursor CheckScale Is Scale > 100g? Start->CheckScale CheckSM Is 2-Amino-5-bromo available? CheckScale->CheckSM No (Lab/Pilot) Route1 Route 1: Dehydroxychlorination (POCl3) CheckScale->Route1 Yes (Industrial) Route2 Route 2: Sandmeyer (NaNO2/HCl) CheckSM->Route2 Yes Route3 Route 3: Direct Bromination CheckSM->Route3 No (Start from 2-Cl-Py)

Figure 1: Strategic decision tree for selecting the synthesis route of 5-bromo-2-chloropyridine.

Deep Dive: Route 1 (Dehydroxychlorination)

This route is the industry workhorse. It relies on the aromatization of the pyridone tautomer into the chloropyridine.

Mechanism

The reaction proceeds via the activation of the lactam oxygen by phosphorus oxychloride (POCl₃), forming a dichlorophosphate intermediate. This leaving group is then displaced by a chloride ion in an addition-elimination sequence (SNAr-like).

POCl3Mechanism SM 5-Bromo-2-hydroxypyridine (Lactam Form) Inter1 O-Phosphorylated Intermediate SM->Inter1 + POCl3 - HCl TS Nucleophilic Attack (Cl-) Inter1->TS Activation Prod 5-Bromo-2-chloropyridine TS->Prod - PO2Cl2-

Figure 2: Mechanistic pathway of the POCl₃ mediated dehydroxychlorination.

Experimental Protocol

Reagents: 5-Bromo-2-hydroxypyridine (1.0 eq), POCl₃ (1.5–3.0 eq), Toluene (Solvent), Triethylamine (0.1 eq, optional catalyst).

  • Setup: Charge a dry flask with 5-bromo-2-hydroxypyridine and toluene under N₂.

  • Addition: Add POCl₃ slowly at room temperature. (Exothermic).

  • Reaction: Heat to reflux (100–110°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Workup: Neutralize with Na₂CO₃ (pH ~8). Extract with Ethyl Acetate.[2][4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Recrystallization from Ethanol/Water or distillation if large scale.

Expert Insight: The presence of a catalytic amount of DMF or tertiary amine (like Et₃N) can significantly accelerate the reaction by forming a Vilsmeier-Haack-type active species.

Deep Dive: Route 2 (Sandmeyer Reaction)[7]

This route is preferred when 2-amino-5-bromopyridine is the cheapest starting material or when avoiding phosphorus waste is a priority.

Mechanism

The amino group is converted into a diazonium salt (


) using nitrous acid (generated in situ). The diazonium group is an excellent leaving group, displaced by chloride usually with copper(I) catalysis (Sandmeyer) or in high concentrations of HCl (Gattermann).
Experimental Protocol

Reagents: 2-Amino-5-bromopyridine (1.0 eq), NaNO₂ (1.2 eq), HCl (conc. 12M), CuCl (0.5 eq, optional but recommended).

  • Diazotization: Dissolve 2-amino-5-bromopyridine in conc. HCl (3-5 vol) and cool to -5°C to 0°C.

  • Addition: Dropwise add an aqueous solution of NaNO₂. Control exotherm strictly below 5°C. Stir for 30 mins.

  • Substitution:

    • Method A (Sandmeyer): Transfer the cold diazonium solution into a separate vessel containing CuCl dissolved in conc. HCl at 0°C.

    • Method B (Thermal): Slowly warm the diazonium solution to room temperature (less reliable yield).

  • Workup: After gas evolution ceases (N₂ release), dilute with water, neutralize with NaOH (keep cool), and extract with DCM or EtOAc.

  • Purification: Column chromatography is often required to remove azo-coupling byproducts (colored impurities).

Expert Insight: The 5-bromo substituent deactivates the ring, making the initial diazotization slower than with simple aniline. Ensure strong agitation and excess acid to prevent the formation of triazenes.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3 . Molecules / PMC. Available at: [Link]

  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction . Tetrahedron Letters. Available at: [Link]

Sources

Structural Elucidation of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol: A Comparative Guide to Absolute Configuration Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors (e.g., crizotinib analogs), the intermediate 1-(5-Bromo-2-chloropyridin-3-yl)ethanol represents a critical chiral scaffold.[1] The absolute configuration (AC) of the secondary alcohol at the C1-position often dictates biological potency.[1]

While chiral HPLC and NMR (Mosher's method) are common, Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory gold standard for establishing absolute configuration.[1] This guide compares SC-XRD against alternative methodologies, specifically highlighting how the heavy bromine atom (


) in this molecule facilitates unambiguous AC determination via anomalous dispersion , eliminating the need for co-crystallization with chiral salts.[1]

Decision Matrix: Selecting the Right Analytical Tool

The physical state of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (often a low-melting solid or viscous oil) dictates the analytical approach.[1]

DecisionMatrix Start Sample State: 1-(5-Bromo-2-chloropyridin-3-yl)ethanol StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High mp (>50°C) Oil Oil / Amorphous StateCheck->Oil Low mp / Oil XRD_Direct Direct SC-XRD (Anomalous Dispersion) Solid->XRD_Direct Preferred Deriv Derivatization Required Oil->Deriv Mosher Mosher's Ester Analysis (1H/19F NMR) Deriv->Mosher Fastest (24h) Ester_XRD Crystallize p-Nitrobenzoate Ester Deriv->Ester_XRD Definitive (1-2 weeks)

Figure 1: Decision workflow for assigning absolute configuration based on sample physical properties.

Comparative Analysis: Performance Metrics

The following table contrasts the three primary methods for determining the chirality of halogenated pyridine ethanols.

FeatureSC-XRD (Anomalous Dispersion) Mosher's Method (NMR) Vibrational CD (VCD)
Primary Mechanism Bjvoet analysis of heavy atom (Br/Cl) scattering differences.[1]

shifts in diastereomeric esters.[1]
Comparison of exp. vs. calc. IR spectra.
Confidence Level Absolute (100%) - FDA Gold Standard.High (>95%), but subject to conformational ambiguity.[1]Moderate-High (requires accurate DFT modeling).[1]
Sample Requirement Single Crystal (

mm).
~10 mg (destructive derivatization).[1]~5-10 mg (non-destructive).[1]
Time to Result 24h (if crystal exists) to 2 weeks (screening).[1]24-48 hours.2-3 days (calculation time).
Specific Advantage Bromine atom allows direct AC assignment without chiral reference.[1]Works on oils/liquids.[1]No crystallization or derivatization needed.[1]
Limitation Requires a diffraction-quality crystal.[1]Requires chemical purity; derivatization step.[1]Computationally expensive; solvent effects.[1]

Detailed Methodology: SC-XRD for Brominated Pyridines[1]

A. The Scientific Rationale (The "Heavy Atom" Effect)

For light-atom molecules (C, H, N, O), determining chirality requires a known chiral reference.[1] However, 1-(5-Bromo-2-chloropyridin-3-yl)ethanol contains Bromine .[1]

  • Mechanism: X-rays interact with the inner-shell electrons of the Bromine atom, causing a phase lag in the scattered wave (anomalous scattering).[1]

  • Result: Friedel pairs (reflections

    
     and 
    
    
    
    ) have different intensities (
    
    
    ).[1]
  • Metric: The Flack Parameter .[1]

    • Flack

      
      : Correct Absolute Structure.
      
    • Flack

      
      : Inverted Structure (Wrong Enantiomer).
      
    • Flack

      
      : Racemic Twin.[1]
      
B. Crystallization Protocol (Vapor Diffusion)

Since this intermediate often exhibits low melting points, slow evaporation often yields oils.[1] Vapor Diffusion is the preferred technique.[1]

  • Inner Vial: Dissolve 10 mg of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol in 0.5 mL of a "Good Solvent" (e.g., Acetone or Ethyl Acetate).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 2-3 mL of "Anti-Solvent" (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer jar. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and promoting nucleation.

  • Observation: Check for crystals after 24-72 hours.

C. Data Collection & Processing Workflow

XRDWorkflow Crystal Mount Crystal (Low Temp: 100K) Collect Collect Sphere (Mo or Cu Source) Crystal->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Flack Check Flack Parameter (Must be < 0.1) Refine->Flack

Figure 2: Crystallographic workflow emphasizing the critical Flack parameter check.[1]

Experimental Data Specifications

When analyzing the crystallographic data for this molecule, the following parameters define a successful experiment. These are the Quality Control Gates you must verify in your .cif file.

Target Crystallographic Parameters
ParameterAcceptance CriteriaScientific Justification
Space Group Non-centrosymmetric (e.g.,

,

)
Chiral molecules cannot crystallize in centrosymmetric space groups (like

).[1]
R1 (R-factor)

Indicates high agreement between the structural model and observed electron density.[1]
Flack Parameter

Confirms the absolute configuration with >99% confidence using the Br atom's anomalous signal [1].
Radiation Source Cu K

(

)
Copper radiation maximizes the anomalous signal (

) for Bromine compared to Molybdenum, crucial for small crystals.[1]
Temperature 100 KFreezes bond vibrations, improving resolution and precision of the halogen positions.[1]
Structural Features to Validate
  • Intramolecular H-Bonding: Look for an interaction between the hydroxyl proton (-OH) and the pyridine nitrogen.[1] This often locks the conformation in the solid state.[1]

  • Halogen Bonding: The Br and Cl atoms may participate in

    
     or 
    
    
    
    interactions, stabilizing the crystal lattice.[1]

Alternative Protocol: Mosher's Analysis (If Crystallization Fails)[1]

If the compound remains an oil, X-ray is impossible without derivatization. Mosher's method is the standard fallback.[1]

  • Reaction: React the alcohol with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
  • NMR Analysis: Compare the

    
     NMR chemical shifts of protons near the chiral center for both diastereomers.
    
  • Calculation: Calculate

    
    . The spatial arrangement of substituents is deduced from the sign of 
    
    
    
    (Model of Dale and Mosher) [2].[1]
    • Note: This assumes a specific conformation in solution, which is less definitive than the direct atomic imaging of X-ray.

References

  • Parsons, S. (2021).[1] "Determination of Absolute Configuration using Anomalous Dispersion." Journal of Chemical Crystallography.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols, 2, 2451–2458.[1]

  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Cui, J. et al. (2011).[1] "Process Development for Crizotinib." Organic Process Research & Development. (Context for pyridine-ethanol intermediates).

Sources

Reference Standards for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Purity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 1-(5-Bromo-2-chloropyridin-3-yl)ethanol purity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a critical chiral intermediate employed in the synthesis of ALK/ROS1 inhibitors, such as Crizotinib and its next-generation analogs. Its structural integrity—specifically the retention of the halogen atoms (Br, Cl) and the enantiomeric excess (ee) of the hydroxyl group—directly impacts the efficacy and safety of the final pharmaceutical ingredient (API).

This guide objectively compares reference standard grades available for this compound, analyzing their suitability for GMP vs. R&D environments. It provides validated experimental protocols for purity assessment, focusing on the separation of critical impurities like the precursor ketone and des-halogenated byproducts.

The Technical Landscape: Why Purity Matters

The synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol typically involves the reduction of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5). This reaction introduces specific impurity risks that reference standards must quantify:

  • Chiral Purity: The reduction creates a stereocenter. Racemic standards are insufficient for asymmetric synthesis control; enantiopure standards (R- or S-) are required to determine ee.

  • Regio-Isomerism: Halogen migration or incorrect substitution on the pyridine ring during precursor synthesis can lead to isomeric impurities (e.g., 3-bromo-5-chloro analogs) that are difficult to separate.

  • Process Impurities:

    • Starting Material: Unreacted ketone.

    • Hydrogenolysis Products: Loss of Bromine or Chlorine (des-bromo/des-chloro analogs) due to over-reduction.

Comparative Analysis of Reference Standard Grades

The following table compares the three primary classes of reference standards available for this compound.

FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: Commercial "Analytical Grade" Standard Option C: In-House Secondary Standard
Primary Use GMP Release Testing, Method ValidationR&D Screening, Early Process DevelopmentRoutine QC, IPC (In-Process Control)
Purity (Chemical) >99.0% (Mass Balance/qNMR)>97.0% (Area % by HPLC)>98.0% (Characterized against CRM)
Chiral Purity Certified Enantiomeric Excess (>99.5% ee)Often Racemic or "Enriched"Variable (Must be validated)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoA onlyTraceable to Primary Standard
Water/Solvent Quantified (KF / GC-HS)Estimated or "Loss on Drying"Quantified (KF)
Cost High (

)
Moderate (

)
Low ($ - after initial setup)
Risk Profile Low: Defensible in regulatory audits.Medium: Batch-to-batch variability.High: Requires rigorous self-validation.

Expert Insight: For early-stage discovery, Option B is sufficient. However, once a chiral switch or asymmetric synthesis is established, Option A (or a fully characterized Option C) becomes mandatory to prevent "chiral cliff" failures where the wrong enantiomer is carried forward.

Experimental Protocols for Purity Assessment

To validate your reference standard, use the following self-validating protocols. These methods are designed to separate the specific halogenated pyridine impurities.

Protocol 1: Chemical Purity by RP-HPLC (Impurity Profiling)

Objective: Quantify the ketone precursor and des-halogenated byproducts.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm (Pyridine ring absorption) and 254 nm.

  • Temperature: 30°C.

  • Self-Validation Criteria: Resolution (

    
    ) between the main peak and the ketone impurity (eluting later due to lack of -OH polarity) must be 
    
    
    
    .
Protocol 2: Chiral Purity by Normal Phase HPLC

Objective: Determine Enantiomeric Excess (ee).[3]

  • Column: Daicel Chiralpak AD-H or Chiralpak IC (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing caused by the basic pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Enantiomer 1: ~8-10 min

    • Enantiomer 2: ~12-14 min

  • Calculation:

    
    
    
Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and the origin of critical impurities that the reference standard must control.

G Ketone Starting Material 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) Product Target Product 1-(5-Bromo-2-chloropyridin-3-yl)ethanol Ketone->Product Reduction Impurity1 Impurity A Unreacted Ketone Ketone->Impurity1 Incomplete Rxn Impurity2 Impurity B Des-Bromo Analog (Over-reduction) Ketone->Impurity2 Hydrogenolysis (Side Rxn) Reagent Reduction Agent (e.g., NaBH4 or Chiral Catalyst) Reagent->Product Impurity3 Impurity C Enantiomer (Wrong Chirality) Product->Impurity3 Poor Stereocontrol

Figure 1: Synthesis pathway of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol highlighting the origin of critical impurities (Ketone, Des-bromo analog, and Enantiomer) that must be quantified in the reference standard.

Workflow: Establishing a Secondary Reference Standard

If commercial CRMs are cost-prohibitive for routine use, follow this workflow to qualify an in-house material.

Workflow cluster_Analysis Characterization Phase Start Crude Material Synthesis Purification Purification (Recrystallization / Prep-HPLC) Start->Purification Identity Identity Confirmation (1H-NMR, MS, IR) Purification->Identity Purity Purity Assignment (HPLC Area% - Residual Solvents - Water) Identity->Purity Chiral Chiral Purity (Chiral HPLC > 99.5% ee) Identity->Chiral Validation Validation against Primary Std (if available) Purity->Validation Chiral->Validation Release Release as Secondary Std (Assign Purity Factor) Validation->Release

Figure 2: Step-by-step qualification workflow for establishing a secondary reference standard in a GMP environment.

Conclusion & Recommendations

For the rigorous development of drugs involving 1-(5-Bromo-2-chloropyridin-3-yl)ethanol , the "purity" of a reference standard is not a single number. It is a composite of chemical assay, stereochemical integrity, and the absence of specific halogenated impurities.

  • Recommendation 1: Always use a chiral stationary phase (CSP) method in addition to standard C18 HPLC to release batches.

  • Recommendation 2: Monitor the ketone impurity specifically, as it is a reactive electrophile that can cause genotoxic alerts in downstream steps.

  • Recommendation 3: For regulatory filings, invest in an ISO 17034 CRM for the final validation of your analytical methods to ensure traceability.

References
  • National Institutes of Health (PubChem). Compound Summary for Crizotinib Intermediates and Pyridine Derivatives. Available at: [Link]

  • YMC Co., Ltd. Optimization of Chiral Separation for Pyridine-Ethanol Derivatives using Polysaccharide Columns. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Bioactivity comparison of chiral vs racemic 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity & Synthetic Utility Guide: Chiral vs. Racemic 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Executive Summary: The Stereochemical Imperative

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a critical scaffold in the synthesis of next-generation kinase inhibitors targeting c-Met and ALK (Anaplastic Lymphoma Kinase).[1] Structurally homologous to the phenyl-ethanol moiety of Crizotinib (Xalkori®), this pyridine derivative offers improved solubility and pharmacokinetic profiles.

The bioactivity comparison between the chiral (enantiopure) and racemic forms is not merely a matter of potency but of molecular viability .

  • Racemic Mixture: Suitable only for initial fragment screening.[1] Its use in late-stage synthesis results in a 50% yield loss (distomer waste) and potential off-target toxicity.[1]

  • Chiral (R)-Enantiomer: Typically the eutomer (biologically active form).[1] It is essential for high-affinity binding within the ATP-binding pocket of the kinase, where the methyl group of the ethanol bridge exploits a specific hydrophobic sub-pocket.

Chemical Profile & Chiral Context

The molecule features a pyridine ring substituted with bromine and chlorine, providing handles for further cross-coupling (e.g., Suzuki-Miyaura). The critical feature is the chiral center at the benzylic position (the ethanol side chain).

FeatureDescription
CAS Number 1374651-62-3 (Racemic) / Specific enantiomer CAS varies
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
Chiral Center C1 of the ethanol chain
Key Application Intermediate for c-Met/ALK inhibitors (Crizotinib analogs)

Bioactivity Comparison: Eutomer vs. Distomer

In the context of kinase inhibitors derived from this intermediate, the stereochemistry dictates the Pharmacological Activity .

The (R)-Enantiomer (Eutomer)
  • Binding Mode: The (R)-configuration orients the methyl group of the ethanol bridge into a specific hydrophobic region (often the "selectivity pocket") of the kinase active site.

  • Potency: Exhibits nanomolar (nM) IC₅₀ values in final drug constructs.

  • Selectivity: High specificity for the target kinase (c-Met/ALK).[1]

The (S)-Enantiomer (Distomer)
  • Binding Mode: The (S)-configuration forces the methyl group into a sterically restricted region or solvent-exposed area, disrupting the hydrogen bonding network of the pyridine nitrogen.

  • Potency: Often >100-fold less potent or completely inactive.[1]

  • Risk: May bind to off-target proteins, contributing to toxicity without therapeutic benefit.[1]

The Racemate (50:50 Mixture)
  • Efficiency: Effectively dilutes the active drug by 50%.

  • Clinical Viability: Unacceptable for modern clinical candidates due to the "ballast" effect of the inactive enantiomer.

Table 1: Comparative Performance Profile (Downstream API)

Metric(R)-Enantiomer (Pure)Racemic Mixture(S)-Enantiomer (Pure)
Target Affinity (Kd) High (< 10 nM)Moderate (Diluted)Low / None
Synthetic Yield (API) 100% Active50% Active / 50% Waste0% Active
Purification Burden LowHigh (Requires Chiral HPLC)N/A
Regulatory Status Preferred/MandatoryObsolete for new entitiesN/A

Synthetic Protocols: Obtaining the Active Form

Since the (R)-enantiomer is the desired bioactive scaffold, efficient resolution of the racemate is critical. Lipase-catalyzed kinetic resolution is the industry standard for this class of pyridine ethanols, offering high enantioselectivity (E-value).

Protocol: Enzymatic Kinetic Resolution via CAL-B

Objective: Isolate (S)-1-(5-Bromo-2-chloropyridin-3-yl)ethanol and (R)-Acetate (which can be hydrolyzed to the (R)-alcohol) from the racemate.[1] Note: Lipase selectivity rules (Kazlauskas rule) typically favor the acetylation of the (R)-enantiomer.

Reagents:

  • Substrate: Racemic 1-(5-Bromo-2-chloropyridin-3-yl)ethanol (100 mg)

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl Acetate (3-5 equivalents)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the racemic alcohol in 5 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 0.2 mL of Vinyl Acetate.

  • Enzyme Activation: Add 20 mg of CAL-B beads.

  • Incubation: Shake at 30°C / 200 rpm. Monitor reaction via HPLC or GC.

  • Termination: Stop reaction at ~50% conversion (typically 4-24 hours depending on loading). Filter off the enzyme.

  • Separation: Evaporate solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) using silica gel column chromatography (Gradient: 5% to 30% EtOAc in Hexanes).

  • Hydrolysis (Optional): Treat the (R)-Acetate with K₂CO₃ in MeOH to yield pure (R)-Alcohol.

Self-Validating Check:

  • Conversion Limit: Do not exceed 50% conversion; going beyond 50% degrades the ee% of the remaining substrate (S-alcohol).

  • E-Value Calculation:

    
     where 
    
    
    
    is conversion and
    
    
    is enantiomeric excess of product. An E-value >100 indicates excellent resolution.[1]

Visualizations

Diagram 1: Kinetic Resolution Workflow

This diagram illustrates the separation of the racemate into the bioactive and inactive forms.

KineticResolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Kinetic Resolution (Selective Acetylation) Racemate->Reaction Dissolve in MTBE Enzyme CAL-B Lipase + Vinyl Acetate Enzyme->Reaction Catalyst RAcetate (R)-Acetate (Converted) Reaction->RAcetate Fast Reaction SAlcohol (S)-Alcohol (Unreacted) Reaction->SAlcohol Slow/No Reaction RAlcohol (R)-Alcohol (Bioactive Scaffold) RAcetate->RAlcohol Hydrolysis (K2CO3/MeOH)

Caption: Enzymatic kinetic resolution workflow using CAL-B to isolate the bioactive (R)-enantiomer.

Diagram 2: Bioactivity Logic (Pharmacophore Fit)

This schematic represents why the chiral form is required for kinase inhibition.

Pharmacophore Target Kinase ATP Pocket (c-Met / ALK) Fit Perfect Fit (Methyl in Hydrophobic Pocket) Target->Fit Interaction Clash Steric Clash (Disrupts Binding) Target->Clash Interaction REnant (R)-Enantiomer REnant->Target Binds SEnant (S)-Enantiomer SEnant->Target Attempts Bind Result1 High Potency (nM Activity) Fit->Result1 Result2 Inactive / Low Potency Clash->Result2

Caption: Pharmacophore binding logic showing the structural basis for the (R)-enantiomer's superior bioactivity.

References

  • VulcanChem. (n.d.).[1] 1-(5-Bromopyridin-2-yl)ethanol - Structure and Applications. Retrieved from

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2019). One-pot synthesis, structure and structure-activity relationship of novel bioactive diphenyl/diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates. Retrieved from

  • ResearchGate. (2025). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Retrieved from

  • BenchChem. (2025).[1] Asymmetric Synthesis of Chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol. Retrieved from

Sources

Technical Comparison Guide: Characterization & Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to assist researchers in the synthesis, characterization, and validation of 1-(5-Bromo-2-chloropyridin-3-yl)ethanol .

This guide deviates from standard templates to address the specific challenges of working with poly-halogenated heterocyclic scaffolds in drug discovery.

Executive Summary & Application Context

1-(5-Bromo-2-chloropyridin-3-yl)ethanol is a high-value chiral building block. Its structural utility lies in its "orthogonal reactivity":

  • C2-Chlorine: Susceptible to nucleophilic aromatic substitution (

    
    ) with amines or alkoxides.
    
  • C5-Bromine: Ideal handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Hydroxyethyl: A chiral center allowing for ether linkage formation or further oxidation/reduction cycles.

This guide compares the two primary routes for generating this scaffold—Racemic Reduction (for initial SAR screening) vs. Asymmetric Synthesis (for lead optimization)—and provides the definitive analytical protocols to distinguish them.

Comparative Analysis: Synthesis & Performance

For drug development, the choice between racemic and enantiopure material is critical. Below is the objective comparison of the two production streams.

Table 1: Route Comparison (Racemic vs. Asymmetric)
FeatureMethod A: Standard Reduction Method B: Asymmetric Transfer Hydrogenation (ATH)
Reagents Sodium Borohydride (

), Methanol
Ru-TsDPEN or Ketoreductase (KRED)
Product Racemic Mixture (

-1)
Enantiopure (

or

)
Cost Efficiency High (Reagents <$1/g)Moderate (Catalyst cost)
Purification Standard Silica Flash ChromatographyRequires Chiral Resolution or recrystallization
e.e. (Enantiomeric Excess) 0%>95% (Method dependent)
Primary Use Case Initial scaffold synthesis, non-chiral derivativesLate-stage API synthesis, structure-activity correlation
Decision Logic (Workflow)

The following Graphviz diagram illustrates the decision pathway for synthesizing and characterizing this molecule based on project stage.

G Start Starting Material: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone MethodA Method A: NaBH4 Reduction (0°C, MeOH) Start->MethodA Low Cost MethodB Method B: Asymmetric Transfer Hydrogenation (Ru-Cat, Formic Acid) Start->MethodB High Precision Racemate Product: Racemic Alcohol (Use for General SAR) MethodA->Racemate Chiral Product: Enantiopure Alcohol (>95% e.e.) MethodB->Chiral QC_Common QC: 1H NMR & MS (Confirm Structure) Racemate->QC_Common Chiral->QC_Common QC_Chiral QC: Chiral HPLC (Confirm e.e.) QC_Common->QC_Chiral If Chiral Route

Figure 1: Synthesis and Quality Control Decision Matrix.

Elemental Analysis & Characterization Protocols

Validating this molecule requires navigating the isotope patterns of Bromine and Chlorine.[1][2]

A. Mass Spectrometry (The "Fingerprint")

The most distinct feature of this molecule is the isotopic abundance pattern.

  • Chlorine (

    
    ):  ~3:1 ratio.[2]
    
  • Bromine (

    
    ):  ~1:1 ratio.[2]
    

Expected Isotope Pattern (M+H)+: When characterizing the molecular ion (approx MW 236.5 for


), you will observe a "triplet-like" cluster spread over 4 mass units.
PeakMass CompositionRelative Intensity (Approx)
M

100% (Base)
M+2

AND

~130% (Highest Peak)
M+4

~30%

Note: The M+2 peak is dominant because it represents two statistically probable combinations.

B. NMR Spectroscopy ( & )

The shift from Ketone to Alcohol is easily monitored by the methine proton.

Protocol: Dissolve 10 mg in


 or 

.
  • Diagnostic Signal (Alcohol): Look for a quartet at

    
     5.0 – 5.5 ppm  (CH-OH).
    
    • Coupling: If using

      
      , you may see the hydroxyl proton doublet coupling to this quartet. In 
      
      
      
      , the OH is often broad.
  • Diagnostic Signal (Methyl Group):

    • Ketone Precursor: Singlet at

      
       2.6 ppm.
      
    • Target Alcohol: Doublet at

      
       1.4 ppm (
      
      
      
      ).
  • Aromatic Region: Two distinct doublets (or singlets depending on resolution) for the pyridine protons at positions 4 and 6 (

    
     8.0 – 8.5 ppm).
    
C. Chiral HPLC Method (Mandatory for Method B)

To determine Enantiomeric Excess (e.e.), standard C18 columns will fail.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[3]

  • Expectation: The enantiomers will resolve with baseline separation. The racemic material (Method A) must be injected first to establish retention times for both

    
     and 
    
    
    
    isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(5-Bromo-2-chloropyridin-3-yl)ethanol

Objective: Rapid generation of material for reference standards.

  • Setup: Charge a 100 mL round-bottom flask with 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (1.0 eq, 500 mg) and Methanol (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    )  (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (higher

    
    ) should disappear; the alcohol spot (lower 
    
    
    
    ) will appear.
  • Quench: Quench with Saturated

    
     solution (5 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organics over

    
    , filter, and concentrate.
    
  • Yield: Expected yield >90% as a white/off-white solid.

Protocol 2: Determination of Elemental Composition (CHN Analysis)

For publication-quality purity, Elemental Analysis is required.

  • Theoretical Formula:

    
    
    
  • Molecular Weight: 236.49 g/mol

  • Calculated %:

    • C: 35.55%

    • H: 2.98%

    • N: 5.92%

  • Acceptance Criteria: Experimental values must be within

    
     of theoretical values.
    
    • Troubleshooting: If Carbon is low, check for trapped solvent (Methanol/Ethyl Acetate). If Hydrogen is high, check for water (hygroscopicity).

References

  • Pfizer Inc. "Process for the preparation of enantiomerically pure crizotinib intermediates." U.S. Patent 2013/0252968. (Describes the reduction and handling of halogenated pyridine-ethanol intermediates).

  • Chemistry Steps. "Isotopes in Mass Spectrometry – The M+2 Peak." (Authoritative guide on Br/Cl isotope patterns).

  • National Institute of Standards and Technology (NIST). "Chlorine - Bromine Combination Isotope Intensities." (Reference data for MS interpretation).

  • Sigma-Aldrich. "1-(5-Bromo-2-chloropyridin-3-yl)ethanone Product Specification." (Precursor data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-chloropyridin-3-yl)ethanol
Reactant of Route 2
1-(5-Bromo-2-chloropyridin-3-yl)ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。